6-Methyl-1H-imidazo[1,2-b]pyrazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBWCTIOVJKGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Methyl-1H-imidazo[1,2-b]pyrazole: Core Properties and Scientific Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic organic compound belonging to the imidazo[1,2-b]pyrazole family. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This guide provides a comprehensive overview of the core basic properties of this compound, including its chemical and physical characteristics, alongside an exploration of the broader biological potential of the imidazo[1,2-b]pyrazole class. While specific experimental data for the 6-methyl derivative is limited in publicly accessible literature, this document compiles available information and provides context based on related compounds.
Core Physicochemical Properties
Quantitative data for this compound is sparse. The following table summarizes the available information, with some values being predicted through computational models.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃ | PubChem[1] |
| Molecular Weight | 121.14 g/mol | PubChem[1] |
| CAS Number | 42351-84-8 | CymitQuimica[2] |
| Predicted XlogP | 1.1 | PubChem[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Synthesis and Characterization
One common approach is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), which allows for the one-pot synthesis of highly functionalized imidazo[1,2-b]pyrazoles from 3-aminopyrazoles, aldehydes, and isocyanides in the presence of an acid catalyst.[4]
General Synthetic Workflow:
Caption: General workflow for the synthesis of imidazo[1,2-b]pyrazole derivatives.
Characterization of imidazo[1,2-b]pyrazole derivatives typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the chemical structure.
Biological Activity and Therapeutic Potential
The imidazo[1,2-b]pyrazole scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[4] It is important to note that the following information pertains to the broader class of imidazo[1,2-b]pyrazoles, as specific biological data for the 6-methyl derivative is not currently available.
Key Reported Activities:
-
Anticancer: Various derivatives have shown promise as anticancer agents.[4][5]
-
Antimicrobial: The scaffold has been explored for its potential against various microbial pathogens.
-
Anti-inflammatory: Certain imidazo[1,2-b]pyrazole derivatives have demonstrated anti-inflammatory properties.[4]
-
Antituberculosis: The potential of these compounds as antitubercular agents has also been investigated.[4]
The diverse biological activities suggest that the imidazo[1,2-b]pyrazole nucleus can interact with various biological targets. The specific activity is highly dependent on the nature and position of the substituents on the heterocyclic ring system.
Illustrative Signaling Pathway Involvement (Hypothetical for 6-Methyl Derivative):
Given the reported anticancer activities of related compounds, a hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in cancer progression, such as kinase signaling cascades.
Caption: Hypothetical inhibition of a cancer signaling pathway by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of specific imidazo[1,2-b]pyrazole derivatives are typically found within the supplementary information of published research articles. For researchers interested in working with this class of compounds, a thorough literature search for specific derivatives with desired biological activities is recommended. A general procedure for the synthesis of a related compound, ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate, involves the refluxing of ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate with α-bromoacetophenone and sodium carbonate in acetonitrile.[6]
Conclusion and Future Directions
This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery. While specific data on this particular derivative is limited, the broader family of imidazo[1,2-b]pyrazoles demonstrates a wide range of promising biological activities. Further research is warranted to synthesize and characterize this compound and to evaluate its specific physicochemical and biological properties. Such studies would contribute to a deeper understanding of the structure-activity relationships within this important class of molecules and could lead to the development of novel therapeutic agents. The adaptability of the imidazo[1,2-b]pyrazole scaffold makes it an attractive starting point for the design of new bioactive compounds.
References
- 1. PubChemLite - this compound (C6H7N3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Mono- and Disubstituted 1H-Imidazo [1,2-B] Pyrazoles | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methyl-1H-imidazo[1,2-b]pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound of growing interest in medicinal chemistry. As a derivative of the 1H-imidazo[1,2-b]pyrazole scaffold, it belongs to a class of molecules recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This scaffold is also explored as a non-classical isostere of indole, potentially offering improved physicochemical properties such as enhanced aqueous solubility.[1]
This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of relevant biological signaling pathways where this class of compounds may exert its effects.
Physicochemical Characteristics
Direct experimental data for this compound is limited in publicly available literature. The following table summarizes key physicochemical properties, including predicted values derived from computational models, which are valuable for guiding research and development efforts.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃ | - |
| Molecular Weight | 121.14 g/mol | - |
| CAS Number | 42351-84-8 | - |
| Predicted pKa | 5.21 ± 0.30 | Predicted |
| Predicted XlogP | ~1.7 | Estimated from analogue |
| Predicted Density | 1.32 ± 0.1 g/cm³ | Predicted |
| Predicted Aqueous Solubility | Improved relative to indole isosteres | [1] |
Synthesis and Experimental Protocols
Synthesis of this compound
The synthesis of the 1H-imidazo[1,2-b]pyrazole scaffold is commonly achieved through the condensation of a 5-aminopyrazole with an α-haloketone or α-haloaldehyde. The following is a representative experimental protocol for the synthesis of this compound.
Reaction Scheme:
Synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 5-methyl-1H-pyrazol-3-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.1 eq, typically as a 50% solution in water).
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Determination of Melting Point
Principle: The melting point is a fundamental physical property used to determine the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt)
-
Capillary tubes
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Approximate Melting Point: A rapid heating ramp (10-20 °C/min) is used to determine an approximate melting range.
-
Accurate Melting Point: A second sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min. The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Determination of pKa by Potentiometric Titration
Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer
Protocol:
-
Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture). The ionic strength is kept constant with a background electrolyte like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. The pH of the solution is measured after each addition of the titrant.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using methods such as the Bjerrum plot (difference plot).
Determination of logP by Reverse-Phase HPLC
Principle: The partition coefficient (logP) is a measure of a compound's lipophilicity. It can be determined chromatographically by correlating the retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column with the logP values of a set of standard compounds.
Apparatus:
-
HPLC system with a UV detector
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C18 reverse-phase column
Protocol:
-
Standard Preparation: A series of standard compounds with known logP values are prepared.
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Chromatographic Conditions: An isocratic mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is used.
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Calibration Curve: The standard compounds are injected, and their retention times (t_R) are recorded. The capacity factor (k') is calculated for each standard using the formula k' = (t_R - t_0) / t_0, where t_0 is the column dead time. A calibration curve is generated by plotting the known logP values against the calculated log(k') values.
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Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.
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logP Calculation: The log(k') for the sample is calculated, and its logP value is determined from the calibration curve.
Potential Biological Signaling Pathways
Derivatives of the imidazo[1,2-b]pyrazole scaffold have been investigated as kinase inhibitors, a class of drugs that can block the action of protein kinases. Several key signaling pathways are implicated in the therapeutic areas where these compounds show promise, such as oncology and inflammation.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its inhibition is a therapeutic strategy for various inflammatory diseases.
p38 MAPK signaling pathway.
Extracellular Signal-Regulated Kinase (ERK1/2) Signaling Pathway
The ERK1/2 pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
ERK1/2 signaling pathway.
AKT (Protein Kinase B) Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling pathway that promotes cell survival and growth. Its aberrant activation is frequently observed in cancer.
AKT signaling pathway.
Conclusion
This compound is a molecule with significant potential in drug discovery, stemming from the favorable biological and physicochemical properties of its core scaffold. This guide provides a foundational understanding of its key characteristics, methods for its synthesis and analysis, and a contextual framework for its potential biological mechanisms of action. The provided protocols and predicted data serve as a valuable resource for researchers initiating or advancing studies on this promising compound and its analogues. Further experimental validation of the predicted properties and biological activities is a critical next step in elucidating the full therapeutic potential of this compound.
References
Spectral Analysis of 6-Methyl-1H-imidazo[1,2-b]pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Mass Spectrometry Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of 6-Methyl-1H-imidazo[1,2-b]pyrazole are summarized below. This data is valuable for identifying the compound in mass spectrometry analyses.[1]
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 122.07127 |
| [M+Na]⁺ | 144.05321 |
| [M-H]⁻ | 120.05672 |
| [M+NH₄]⁺ | 139.09782 |
| [M+K]⁺ | 160.02715 |
| [M]⁺ | 121.06345 |
| [M]⁻ | 121.06454 |
Expected NMR and IR Spectral Data
While specific experimental data is not available, the following sections describe the anticipated spectral characteristics for this compound based on its chemical structure.
¹H and ¹³C NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The aromatic region will likely display signals for the protons on the imidazo[1,2-b]pyrazole core, while the aliphatic region will show a signal for the methyl group protons. The chemical shifts and coupling constants will be influenced by the electron distribution within the heterocyclic ring system.
¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Signals are expected for the carbons of the fused heterocyclic rings and the methyl group carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. These would include C-H stretching vibrations from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the heterocyclic core, and various bending vibrations.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques, based on common practices for the characterization of related heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically used.
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Sample Preparation : The compound (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube.
-
Data Acquisition :
-
¹H NMR : Standard proton spectra are acquired. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR : Proton-decoupled carbon spectra are recorded. This often requires a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing : The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is commonly employed.
-
Sample Preparation :
-
Solid Samples : The compound can be analyzed as a KBr pellet, where a small amount of the sample is ground with potassium bromide and pressed into a thin disk.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or the pure ATR crystal is first recorded and subtracted from the sample spectrum.
-
Data Analysis : The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation : Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Electron Impact (EI), often coupled with a mass analyzer like a Time-of-Flight (TOF) or Quadrupole.
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC-MS).
-
Data Acquisition : The mass spectrometer is operated in either positive or negative ion mode to detect the desired adducts. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can provide structural information.
Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.
References
The Imidazo[1,2-b]pyrazole Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyrazole scaffold is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery, history, and evolving therapeutic landscape of imidazo[1,2-b]pyrazole derivatives. We will delve into the key synthetic methodologies, quantitative structure-activity relationships, and the molecular pathways through which these compounds exert their effects, with a particular focus on their anticancer and anti-inflammatory properties.
Discovery and Early History
The emergence of the imidazo[1,2-b]pyrazole scaffold in the scientific literature as a molecule of significant biological interest can be traced back to the early 1970s. A seminal paper published in 1971 by Ennis et al. described the biological activity of 2,3-dihydro-1H-imidazo[1,2-b]pyrazole as an inhibitor of deoxyribonucleic acid (DNA) synthesis.[1] This initial finding laid the groundwork for future investigations into the therapeutic potential of this heterocyclic system. While earlier syntheses of the core ring structure may exist, the work by Ennis and colleagues marked the beginning of a dedicated effort to understand and exploit the biological properties of this class of compounds.
Early research primarily focused on the anticancer potential of these molecules, with studies exploring their effects on the proliferation of various cancer cell lines.[2] These initial investigations, though not leading directly to clinical candidates, were crucial in establishing the imidazo[1,2-b]pyrazole core as a "privileged scaffold" in medicinal chemistry – a molecular framework with the inherent ability to bind to multiple biological targets and exhibit a range of pharmacological activities.
Synthetic Methodologies
The synthesis of the imidazo[1,2-b]pyrazole core and its derivatives has evolved significantly over the decades. Early methods often relied on classical condensation reactions, while modern approaches frequently employ multicomponent reactions that allow for the rapid generation of diverse chemical libraries.
Classical Condensation Reactions
One of the foundational methods for the construction of the imidazo[1,2-b]pyrazole ring system involves the condensation of a 3-aminopyrazole with an α-haloketone. This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 3-aminopyrazole, followed by an intramolecular cyclization to form the fused imidazole ring.
Experimental Protocol: Classical Synthesis of a Substituted Imidazo[1,2-b]pyrazole
-
Step 1: N-Alkylation. To a solution of 3-amino-5-methylpyrazole (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, is added a base, for instance, sodium bicarbonate (2.0 eq). The mixture is stirred at room temperature for 30 minutes. An α-bromo- or α-chloroketone (e.g., 2-bromoacetophenone, 1.1 eq) is then added portion-wise. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Step 2: Cyclization and Work-up. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired imidazo[1,2-b]pyrazole derivative.
Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
A more contemporary and highly efficient method for the synthesis of substituted imidazo[1,2-b]pyrazoles is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[3][4][5] This one-pot reaction involves the condensation of a 3-aminopyrazole, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst. The GBB reaction is particularly valuable in drug discovery as it allows for the rapid generation of a large library of diverse analogues from readily available starting materials.
Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of a 2,3,7-Trisubstituted Imidazo[1,2-b]pyrazole
-
Reaction Setup. To a solution of a 3-aminopyrazole derivative (e.g., 3-amino-4-cyanopyrazole, 1.0 eq) in a suitable solvent such as methanol or acetonitrile, is added an aldehyde (e.g., benzaldehyde, 1.1 eq) and an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq).
-
Catalyst Addition and Reaction. A catalytic amount of a Lewis acid (e.g., scandium(III) triflate, 10 mol%) or a Brønsted acid (e.g., p-toluenesulfonic acid, 20 mol%) is added to the mixture. The reaction is then stirred at room temperature or heated under reflux, with progress monitored by TLC.
-
Work-up and Purification. Once the reaction is complete, the solvent is evaporated under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic phase is dried, filtered, and concentrated. The final product is purified by flash column chromatography to afford the desired polysubstituted imidazo[1,2-b]pyrazole.
Below is a logical workflow for the synthesis of an imidazo[1,2-b]pyrazole library using the GBB reaction for subsequent biological screening.
Biological Activities and Therapeutic Potential
Imidazo[1,2-b]pyrazoles have demonstrated a broad spectrum of biological activities, with anticancer and anti-inflammatory effects being the most extensively studied.
Anticancer Activity
A significant body of research has highlighted the potent antiproliferative activity of imidazo[1,2-b]pyrazole derivatives against a wide range of human cancer cell lines.[6][7] The mechanism of their anticancer action is often attributed to the inhibition of various protein kinases that are crucial for cancer cell survival and proliferation.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4d | Multiple | MTT | ≤ 10 | [6] |
| 4g | Multiple | MTT | ≤ 10 | [6] |
| 9a | Multiple | MTT | ≤ 10 | [6] |
| 11a | Multiple | MTT | ≤ 10 | [6] |
| Compound 56 | Human & Murine | MTT | < 5 | [8] |
| Compound 63 | HL-60 | Cytotoxicity | 0.183 | [9] |
| 12k (SCH 1473759) | HCT116 | Cell Proliferation | 0.006 | [10] |
Table 1: Anticancer activity of selected imidazo[1,2-b]pyrazole derivatives.
Anti-inflammatory Activity
Imidazo[1,2-b]pyrazoles have also emerged as promising anti-inflammatory agents.[11] Their mechanism of action in this context is frequently linked to the inhibition of key signaling pathways involved in the inflammatory response, most notably the p38 mitogen-activated protein kinase (MAPK) pathway.
| Compound ID | Target/Assay | IC50 (µM) | Reference |
| 8b | p38 MAPK Phosphorylation | < 100 | [11] |
| 9e | p38 MAPK Phosphorylation | Potent Inhibition | [11] |
Table 2: Anti-inflammatory activity of selected imidazo[1,2-b]pyrazole derivatives.
Signaling Pathways and Mechanism of Action
A primary molecular target for many biologically active imidazo[1,2-b]pyrazoles is the p38 MAP kinase.[11][12] The p38 MAPK signaling cascade plays a central role in cellular responses to inflammatory cytokines and stress stimuli, and its dysregulation is implicated in various inflammatory diseases and cancers. Imidazo[1,2-b]pyrazoles can act as inhibitors of p38 kinase, thereby blocking the downstream signaling events that lead to the production of pro-inflammatory cytokines and cell proliferation.
Drug Discovery and Lead Optimization
The imidazo[1,2-b]pyrazole scaffold has been the subject of extensive lead optimization campaigns aimed at improving potency, selectivity, and pharmacokinetic properties.[9] A typical drug discovery workflow for developing imidazo[1,2-b]pyrazole-based inhibitors is outlined below.
Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern the biological activity of these compounds. For instance, the nature and position of substituents on the imidazo[1,2-b]pyrazole ring can significantly impact their potency and selectivity as kinase inhibitors.
Conclusion and Future Perspectives
The imidazo[1,2-b]pyrazole scaffold has firmly established itself as a versatile and valuable platform in drug discovery. From its initial identification as a DNA synthesis inhibitor to its current status as a source of potent kinase inhibitors, the journey of this heterocyclic system highlights the power of medicinal chemistry in transforming simple organic molecules into potential therapeutic agents. The development of efficient synthetic methods, such as the GBB reaction, has enabled the exploration of a vast chemical space around this core, leading to the identification of compounds with nanomolar potency against various disease targets.
Future research in this area will likely focus on several key aspects:
-
Improving Selectivity: Designing next-generation imidazo[1,2-b]pyrazoles with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.
-
Exploring New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas, such as neurodegenerative disorders and infectious diseases, where relevant biological targets may be modulated by these compounds.
-
Advanced Drug Delivery: Developing novel formulations and drug delivery strategies to enhance the bioavailability and therapeutic efficacy of promising imidazo[1,2-b]pyrazole candidates.
The rich history and proven therapeutic potential of the imidazo[1,2-b]pyrazole core ensure that it will remain an active and fruitful area of research for medicinal chemists and drug development professionals for the foreseeable future.
References
- 1. Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
Potential Therapeutic Targets of 6-Methyl-1H-imidazo[1,2-b]pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have shown significant potential as anti-cancer, anti-inflammatory, and anti-tubercular agents. This technical guide provides an in-depth overview of the potential therapeutic targets of 6-Methyl-1H-imidazo[1,2-b]pyrazole, focusing on its role as a modulator of key signaling pathways implicated in various pathologies. While specific quantitative data for the 6-methyl derivative is limited in publicly available literature, this document summarizes the known activities of closely related imidazo[1,2-b]pyrazole analogs, providing a strong rationale for the therapeutic exploration of this compound. Detailed experimental protocols for evaluating its biological activity and diagrams of the relevant signaling pathways are included to facilitate further research and drug development efforts.
Introduction
The imidazo[1,2-b]pyrazole ring system is a fused bicyclic heteroaromatic compound that has garnered significant interest from medicinal chemists due to its versatile biological properties. These properties include anti-cancer, anti-inflammatory, antiviral, antimicrobial, and antitubercular activities.[1][2] The planar nature of the ring system allows for favorable interactions with various biological targets, particularly the ATP-binding pockets of protein kinases. The 6-methyl substitution on this core is expected to influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency and selectivity for specific targets. This guide will delve into the primary signaling pathways and molecular targets that are likely modulated by this compound, based on the activities of its structural analogs.
Potential Therapeutic Targets and Signaling Pathways
Research on imidazo[1,2-b]pyrazole derivatives has predominantly highlighted their inhibitory effects on key protein kinases involved in cell proliferation, survival, and inflammation. The primary signaling pathways of interest are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway, and the Ras/Raf/MEK/ERK (MAPK) pathway.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to inflammatory cytokines and cellular stress, playing a central role in the production of pro-inflammatory mediators such as TNF-α and IL-1β. Dysregulation of this pathway is implicated in a range of inflammatory diseases and cancers. Several imidazo[1,2-b]pyrazole derivatives have been identified as inhibitors of p38 MAPK phosphorylation.[3]
Below is a diagram illustrating the p38 MAPK signaling pathway and the putative inhibitory action of imidazo[1,2-b]pyrazole derivatives.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell survival, growth, proliferation, and metabolism. Hyperactivation of this pathway is a common feature in many human cancers, making its components attractive targets for cancer therapy. Imidazo[1,2-b]pyrazole derivatives have been shown to interfere with AKT phosphorylation, suggesting an inhibitory effect on this pathway.[3]
The following diagram depicts the PI3K/AKT signaling pathway and the potential point of intervention for imidazo[1,2-b]pyrazole derivatives.
Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is another fundamental signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. Mutations in this pathway, particularly in Ras and B-Raf, are common drivers of cancer. The ability of imidazo[1,2-b]pyrazole derivatives to interfere with ERK1/2 phosphorylation points to their potential as inhibitors of this pathway.[3]
A diagram of the Ras/Raf/MEK/ERK pathway and the proposed inhibitory action is provided below.
Quantitative Data on Imidazo[1,2-b]pyrazole Derivatives
Table 1: Anti-proliferative Activity of Imidazo[1,2-b]pyrazole Derivatives against Cancer Cell Lines
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 2-Aryl, 3-Aryl, 7-Carboxamide | HL-60 (Leukemia) | 0.183 | [4] |
| Derivative B | 2-Aryl, 3-Aryl, 7-Carboxamide | MCF-7 (Breast) | Sub-micromolar | [4] |
| Derivative C | 2-Aryl, 3-Aryl, 7-Carboxamide | 4T1 (Mammary) | Sub-micromolar | [4] |
| Compound 1h | Triazole-fused | Melanoma | <10 | [5] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 20a | PfCLK1 | 32 | [6] |
| Compound 20a | CLK4 | 44 | [6] |
| Compound 20a | DYRK1A | 50 | [6] |
| N-oxide 16 | p38 MAP Kinase | Potent Inhibition | [7] |
Experimental Protocols
To facilitate the investigation of this compound, this section provides detailed protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot for Kinase Phosphorylation (p-p38, p-AKT, p-ERK1/2)
This protocol allows for the detection of changes in the phosphorylation status of target kinases upon treatment with the test compound.
Materials:
-
Cells of interest
-
6-well plates
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for the desired time. Include appropriate controls.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) kinase.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound is yet to be established, studies on related analogs provide valuable insights:
-
Substitutions at the 2- and 3-positions: Aryl substitutions at these positions are common in active compounds, suggesting that these regions are important for target engagement, likely through hydrophobic and aromatic interactions.
-
Substitutions at the 7-position: The introduction of a carboxamide group at the 7-position has yielded highly potent anti-cancer agents, indicating that this position is a key site for modification to enhance activity.[4]
-
The role of the 6-methyl group: The methyl group at the 6-position is expected to increase lipophilicity, which may enhance cell permeability and oral bioavailability. It could also provide a key hydrophobic interaction within the target's binding pocket.
Conclusion and Future Directions
The this compound core represents a promising scaffold for the development of novel therapeutic agents, particularly for the treatment of cancer and inflammatory diseases. The available evidence from its structural analogs strongly suggests that it is likely to act as an inhibitor of key signaling kinases such as p38 MAPK, AKT, and ERK1/2.
Future research should focus on:
-
Synthesis and in vitro screening of this compound: Direct evaluation of this compound against a panel of cancer cell lines and kinases is essential to confirm its therapeutic potential and elucidate its specific targets.
-
Comprehensive SAR studies: Systematic modification of the this compound core at other positions will help to optimize its potency and selectivity.
-
In vivo efficacy studies: Promising candidates should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
This technical guide provides a foundational understanding of the potential therapeutic targets of this compound and offers the necessary tools for its further investigation. The continued exploration of this and related compounds holds significant promise for the discovery of new and effective medicines.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. repository.up.ac.za [repository.up.ac.za]
The Rise of a Privileged Scaffold: An In-depth Technical Guide to 1H-Imidazo[1,2-b]pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as the foundation for developing new therapeutics is a central theme in medicinal chemistry. Among the myriad of heterocyclic systems, the 1H-imidazo[1,2-b]pyrazole core has emerged as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility. This technical guide provides a comprehensive overview of the medicinal chemistry of the 1H-imidazo[1,2-b]pyrazole scaffold, detailing its synthesis, biological applications, and the molecular pathways it modulates.
A Scaffold of Diverse Biological Promise
The 1H-imidazo[1,2-b]pyrazole nucleus, a fused bicyclic heteroaromatic system, has demonstrated a remarkable breadth of pharmacological activities. Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. This has led to the development of potent and selective inhibitors for a range of therapeutic targets.
Anticancer Activity
A significant body of research has focused on the development of 1H-imidazo[1,2-b]pyrazole derivatives as anticancer agents.[1][2] These compounds have shown promising in vitro growth inhibitory activities against a panel of human and murine cancer cell lines.[1][3] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.
Key kinase targets for 1H-imidazo[1,2-b]pyrazole-based inhibitors include Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as p38 MAPK.[4][5] Inhibition of these kinases can disrupt the cell cycle, inhibit angiogenesis (the formation of new blood vessels that supply tumors), and induce apoptosis (programmed cell death).
Anti-inflammatory Activity
The anti-inflammatory potential of the 1H-imidazo[1,2-b]pyrazole scaffold is another area of active investigation.[6] Chronic inflammation is a key driver of numerous diseases, and targeting inflammatory pathways is a major therapeutic strategy. Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce reactive oxygen species (ROS) production in cellular models of inflammation.[6] The inhibition of p38 MAPK, a key signaling node in the inflammatory response, is a recurring theme in the anti-inflammatory activity of this scaffold.[5]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. The 1H-imidazo[1,2-b]pyrazole scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.[7][8][9][10] The minimum inhibitory concentration (MIC) values for some of these compounds are in the low micromolar range, highlighting their potential for further development.[8][9][11]
Quantitative Biological Data
To facilitate a comparative analysis of the biological activities of various 1H-imidazo[1,2-b]pyrazole derivatives, the following tables summarize key quantitative data from the literature.
Table 1: Anticancer Activity of 1H-Imidazo[1,2-b]pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4d | 6 cell lines (5 human, 1 murine) | ≤ 10 | [3] |
| 4g | 6 cell lines (5 human, 1 murine) | ≤ 10 | [3] |
| 9a | 6 cell lines (5 human, 1 murine) | ≤ 10 | [3] |
| 11a | 6 cell lines (5 human, 1 murine) | ≤ 10 | [3] |
| Compound 56 | Human and murine cancer cell lines | < 5 | [12] |
| Derivative Ia | Patient-isolated melanoma (MEOV NT) and Vemurafenib-resistant (MEOV PLX-R) cells | - | [2] |
| Derivative Ib | SKMEL-28 (skin melanoma) | Low micromolar | [2] |
Table 2: Antimicrobial Activity of 1H-Imidazo[1,2-b]pyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 21c | Multi-drug resistant bacteria | 0.25 | [9] |
| Compound 23h | Multi-drug resistant bacteria | 0.25 | [9] |
| Compound 9 | Staphylococcus aureus MDR | 4 | [7] |
| Compounds 4, 5, 6, 9, 10 | Various pathogens | Potent activity | [8] |
| Compounds 8ga, 8gc, 8gd | Various bacterial strains | 4-8 | [11] |
| Compounds 22, 24 | Enterococcus faecalis | 32 | [10] |
| Compound 22, 26 | Bacillus subtilis | 64 | [10] |
Experimental Protocols
The synthesis of the 1H-imidazo[1,2-b]pyrazole scaffold is often achieved through multicomponent reactions, which offer an efficient and atom-economical approach to generating molecular diversity. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a particularly powerful method.[13][14][15]
General Protocol for the Groebke–Blackburn–Bienaymé (GBB) Synthesis of 1H-Imidazo[1,2-b]pyrazoles:
-
Preparation of the Aminopyrazole: The synthesis is initiated with a substituted 5-aminopyrazole, which can be prepared through various established methods.
-
Reaction Setup: To a solution of the 5-aminopyrazole (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is added an aldehyde (1.1 equivalents) and an isocyanide (1.1 equivalents).
-
Catalysis: A catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, Yb(OTf)₃, or TFA) is often added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 1H-imidazo[1,2-b]pyrazole derivative.
-
Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Visualizations
Understanding the molecular mechanisms by which 1H-imidazo[1,2-b]pyrazole derivatives exert their biological effects is crucial for rational drug design. As many of these compounds target protein kinases, visualizing their impact on key signaling pathways is essential.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a central signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines, leading to cellular responses such as inflammation, apoptosis, and differentiation.[16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. turkjps.org [turkjps.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
6-Methyl-1H-imidazo[1,2-b]pyrazole: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, which include potential anticancer, anti-inflammatory, and antimicrobial properties. The substitution of an indole ring with a 1H-imidazo[1,2-b]pyrazole moiety has been shown to improve aqueous solubility, a critical parameter for drug development. This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of this compound, crucial for its advancement as a potential therapeutic agent. While specific experimental data for this compound is not publicly available, this document outlines the standardized protocols to generate this critical information.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Poor aqueous solubility can hinder drug absorption and subsequent therapeutic efficacy. The following tables summarize the experimental protocols for determining both kinetic and thermodynamic solubility.
Table 1: Experimental Protocol for Kinetic Solubility Determination
| Parameter | Methodology |
| Principle | Measures the concentration of a compound in a saturated solution after a short incubation period, typically from a DMSO stock solution. This method is high-throughput and suitable for early-stage drug discovery.[1] |
| Materials | This compound, Dimethyl sulfoxide (DMSO), Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4), 96-well microplates, Plate shaker, Nephelometer or UV/Vis plate reader. |
| Procedure | 1. Prepare a stock solution of this compound in DMSO (e.g., 10 mM).2. Add the stock solution to the aqueous buffer in a 96-well plate to achieve a range of final concentrations.3. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).4. Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) with a UV/Vis plate reader to detect precipitation. |
| Data Analysis | The kinetic solubility is the concentration at which precipitation is first observed. |
Table 2: Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
| Parameter | Methodology |
| Principle | Measures the equilibrium concentration of a compound in a saturated solution after an extended incubation period. This is considered the "gold standard" for solubility measurement.[1][2] |
| Materials | This compound (solid), Aqueous buffers (pH range 1.2 to 6.8), Vials, Shaker or rotator, Centrifuge or filtration apparatus, Analytical method for quantification (e.g., HPLC-UV, LC-MS). |
| Procedure | 1. Add an excess amount of solid this compound to vials containing aqueous buffers of different pH values.[3]2. Agitate the vials at a constant temperature (e.g., 37 ± 1 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[3]3. Separate the undissolved solid by centrifugation or filtration.4. Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method. |
| Data Analysis | The thermodynamic solubility is the average concentration of the saturated solution at each pH. |
Stability Assessment
Evaluating the stability of a drug candidate is crucial to ensure its quality, safety, and efficacy over its shelf life. Stability testing involves both forced degradation studies and long-term stability studies under various environmental conditions, as guided by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
Table 3: Protocol for Forced Degradation Studies
| Stress Condition | Methodology |
| Hydrolysis | Incubate this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures (e.g., 60°C). Analyze samples at various time points.[9] |
| Oxidation | Expose this compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. Analyze samples at different time intervals.[9] |
| Photolysis | Expose solid and solution samples of this compound to a light source with a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter). A dark control should be run in parallel. |
| Thermal Degradation | Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) and analyze at different time points. |
| Analysis | Utilize a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products. The goal is to achieve 5-20% degradation to identify potential degradation pathways.[10] |
Table 4: Protocol for ICH-Compliant Stability Studies
| Study Type | Storage Conditions | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Analysis | The samples are tested for appearance, assay, degradation products, and other relevant quality attributes at each time point using a validated stability-indicating method. |
Visualizations
The following diagrams illustrate key workflows and a hypothetical signaling pathway relevant to the assessment of this compound.
Caption: Workflow for Solubility and Stability Assessment.
Caption: Hypothetical Kinase Inhibition Signaling Pathway.
Conclusion
The successful development of this compound as a therapeutic agent is contingent upon a thorough understanding of its physicochemical properties. This technical guide provides the necessary framework for researchers and drug development professionals to systematically evaluate its solubility and stability. By adhering to these standardized protocols, reliable and reproducible data can be generated to inform formulation development, predict in vivo performance, and ensure the quality and safety of this promising compound. The outlined experimental workflows and hypothetical signaling pathway serve as a practical starting point for the comprehensive characterization of this compound.
References
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. scribd.com [scribd.com]
- 5. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sgs.com [sgs.com]
A Methodological Guide to the Theoretical and Experimental Investigation of 6-Methyl-1H-imidazo[1,2-b]pyrazole
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the standard theoretical and experimental methodologies for the study of a specific derivative, 6-Methyl-1H-imidazo[1,2-b]pyrazole. Due to a lack of specific published data for this compound, this document outlines generalized protocols and best practices derived from studies on closely related analogues. It is intended to serve as a foundational resource for researchers initiating studies on this molecule.
Theoretical Studies: A Computational Approach
Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the electronic structure, reactivity, and spectroscopic properties of novel heterocyclic compounds.
Computational Protocol
A typical computational workflow for analyzing this compound would involve geometry optimization and the calculation of various molecular properties. DFT calculations are frequently performed using software packages like Gaussian, ORCA, or Spartan. A common and reliable method involves the B3LYP functional with a 6-31G(d,p) or larger basis set.[1][2]
Experimental Protocols: Computational Methodology
-
Structure Preparation: Construct the 3D structure of this compound using a molecular builder.
-
Geometry Optimization: Perform a full geometry optimization without constraints to find the lowest energy conformation. This is typically done using the B3LYP functional and the 6-31G(d,p) basis set.[1][2] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum on the potential energy surface has been located.
-
Property Calculation: Using the optimized geometry, calculate key electronic and structural properties. These include:
-
Molecular Electrostatic Potential (MEP): To identify sites susceptible to electrophilic and nucleophilic attack.[1]
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for determining chemical reactivity and kinetic stability.[1]
-
Mulliken Population Analysis: To determine the partial atomic charges on each atom.
-
Spectroscopic Properties: Calculation of NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, and UV-Vis absorption spectra can aid in the interpretation of experimental data.
-
Data Presentation
The quantitative data generated from these calculations should be systematically organized for clarity and comparative analysis. Below are template tables for recording such data.
Table 1: Calculated Structural Parameters for this compound
| Parameter | Atom(s) Involved | Calculated Value (B3LYP/6-31G(d,p)) |
| Bond Lengths (Å) | ||
| N1-N2 | ||
| C5-C6 | ||
| C6-C(Methyl) | ||
| Bond Angles (°) | ||
| N2-N1-C7a | ||
| C5-C6-C7 | ||
| Dihedral Angles (°) | ||
| C7-C7a-N1-N2 |
Table 2: Calculated Electronic and Spectroscopic Properties for this compound
| Property | Calculated Value (B3LYP/6-31G(d,p)) |
| HOMO Energy (eV) | |
| LUMO Energy (eV) | |
| HOMO-LUMO Gap (eV) | |
| Dipole Moment (Debye) | |
| ¹H NMR Chemical Shift (ppm) | |
| H2 | |
| H3 | |
| H5 | |
| H7 | |
| Methyl Protons | |
| ¹³C NMR Chemical Shift (ppm) | |
| C2 | |
| C3 | |
| C5 | |
| C6 | |
| C7 | |
| C7a | |
| Methyl Carbon |
Experimental Synthesis and Characterization
The synthesis of the 1H-imidazo[1,2-b]pyrazole core can be achieved through several methods, with multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction being a common and efficient approach.[3]
Experimental Protocols: Synthesis and Purification
A plausible synthetic route to this compound involves the cyclocondensation of an appropriately substituted aminopyrazole with an α-haloketone.
-
Synthesis of this compound:
-
To a solution of 3-amino-5-methylpyrazole (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add a base like potassium carbonate (2-3 equivalents).
-
Add chloroacetaldehyde (1.1 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, using a solvent system such as a gradient of hexane and ethyl acetate.
-
Alternatively, recrystallization from a suitable solvent (e.g., ethanol/water) can be employed to obtain the pure compound.
-
Experimental Protocols: Characterization
The structure and purity of the synthesized this compound must be confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). The chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicity of signals should be reported.[4]
-
-
Mass Spectrometry (MS):
-
Analyze the compound using a mass spectrometer (e.g., ESI-MS or HRMS) to determine its molecular weight and confirm its elemental composition.[5]
-
-
Infrared (IR) Spectroscopy:
-
Record the IR spectrum to identify the characteristic functional group vibrations within the molecule.
-
-
Melting Point Determination:
-
Measure the melting point of the purified solid to assess its purity.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the theoretical and experimental processes described in this guide.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00602J [pubs.rsc.org]
- 3. Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
Methodological & Application
Synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazole: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocol outlines a two-step synthetic route commencing from readily available starting materials. This application note includes detailed experimental procedures, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflow and a relevant biological signaling pathway.
Introduction
The imidazo[1,2-b]pyrazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] Notably, compounds bearing this heterocyclic system have been investigated as potent inhibitors of various protein kinases involved in disease signaling pathways, such as the Janus kinase (JAK) family member Tyk2 and p38 mitogen-activated protein kinase (MAPK).[2] The targeted synthesis of specific derivatives, such as this compound, is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
This protocol details a reliable and efficient synthesis of this compound, beginning with the formation of the key intermediate, 3-amino-5-methylpyrazole.
Synthetic Workflow
The overall synthetic strategy is a two-step process. The first step involves the synthesis of the precursor, 3-amino-5-methylpyrazole. The second step is the cyclocondensation of this precursor with an appropriate C2 synthon to form the final imidazo[1,2-b]pyrazole ring system.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Amino-5-methylpyrazole
This procedure is adapted from a known method for the synthesis of 3-amino-5-methylpyrazole from 3-aminocrotononitrile and hydrazine hydrate.
Materials:
-
3-Aminocrotononitrile
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Reaction flask (e.g., 10 L)
-
Stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Charge a 10 L reaction flask with 2000 g of 3-aminocrotononitrile and 5 L of ethanol.
-
Commence stirring until the solid is fully dissolved.
-
Slowly add 2500 g of 80% hydrazine hydrate to the solution. An exotherm may be observed.
-
After stirring at room temperature for 10-20 minutes, slowly heat the mixture to reflux (approximately 85-95 °C). Be aware that a significant amount of gas may be evolved.
-
Maintain the reaction at reflux for 1.5 to 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture and concentrate it under reduced pressure at 50-60 °C to about 20-30% of the original volume.
-
Upon cooling, the product will precipitate as a pale yellow solid.
-
Collect the solid by filtration and dry under vacuum to yield 3-amino-5-methylpyrazole.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Yield | 94.2% | [2] |
| Purity (GC/HPLC) | >98% | [2] |
| Appearance | Pale yellow solid | [2] |
Step 2: Synthesis of this compound
This protocol describes the cyclocondensation of 3-amino-5-methylpyrazole with 2-chloropropionaldehyde to form the target compound.
Materials:
-
3-Amino-5-methylpyrazole
-
2-Chloropropionaldehyde
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Reaction flask
-
Stirrer
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-5-methylpyrazole (1 equivalent) in anhydrous ethanol.
-
Add sodium bicarbonate (1.1 equivalents) to the solution to act as a base.
-
Slowly add 2-chloropropionaldehyde (1.1 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Expected Quantitative Data for Step 2:
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity | >95% (after purification) |
| Appearance | Crystalline solid |
Biological Context: Inhibition of the p38 MAPK Signaling Pathway
Imidazo[1,2-b]pyrazole derivatives have been identified as inhibitors of the p38 MAPK signaling pathway. This pathway is a key regulator of inflammatory responses and is implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders. The diagram below illustrates a simplified representation of the p38 MAPK pathway and the potential point of intervention for imidazo[1,2-b]pyrazole-based inhibitors.
Figure 2: Simplified p38 MAPK signaling pathway and the inhibitory action of imidazo[1,2-b]pyrazoles.
Conclusion
The synthetic route described provides a clear and reproducible method for the preparation of this compound. The starting materials are commercially available or can be synthesized via established procedures. The protocols are suitable for laboratory-scale synthesis and can be adapted for larger-scale production. The biological relevance of the imidazo[1,2-b]pyrazole scaffold in inhibiting key signaling pathways underscores the importance of efficient synthetic access to these compounds for further investigation in drug discovery programs.
References
Synthetic Routes for Functionalized 1H-Imidazo[1,2-b]pyrazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The functionalization of this core structure is crucial for modulating its pharmacological profile and developing novel therapeutic agents. This document provides detailed application notes and protocols for two prominent synthetic strategies for accessing functionalized 1H-imidazo[1,2-b]pyrazoles: the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction and the selective functionalization of a pre-formed scaffold.
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a powerful one-pot, three-component synthesis that provides rapid access to a diverse library of 1H-imidazo[1,2-b]pyrazoles.[3][4] This method involves the condensation of a 5-aminopyrazole, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[1][5]
Application Notes
The GBB reaction offers several advantages, including operational simplicity, high atom economy, and the ability to generate a large number of derivatives in a short time.[6] The reaction proceeds via an intramolecular N-trapping procedure following the formation of a nitrilium intermediate.[3] One-pot, two-step protocols have been developed where the initial 5-aminopyrazole is formed in situ, further streamlining the process.[1] While this method is highly efficient, potential drawbacks include the formation of regioisomers and the need for purification to remove unreacted starting materials and byproducts.[1] The choice of catalyst and solvent can significantly influence the reaction yield and time.[7]
Experimental Protocol: Sequential One-Pot GBB Synthesis
This protocol describes the synthesis of a 7-cyano-1H-imidazo[1,2-b]pyrazole derivative via a sequential one-pot method.
Step 1: In situ formation of 5-aminopyrazole-4-carbonitrile
-
To a microwave vial, add ethoxymethylene malononitrile (0.50 mmol) and ethanol (0.5 mL).
-
Add hydrazine hydrate (0.55 mmol).
-
Seal the vial and irradiate in a microwave reactor for 10 minutes at 80 °C (150 W).
-
Allow the reaction mixture to cool to room temperature.
Step 2: Groebke–Blackburn–Bienaymé Reaction
-
To the cooled mixture containing the in situ generated 5-aminopyrazole-4-carbonitrile, add water (0.5 mL).
-
Add the desired aldehyde (0.55 mmol) and trifluoroacetic acid (TFA, 0.10 mmol) as a catalyst.
-
Add the isocyanide (0.55 mmol).
-
Stir the reaction mixture at room temperature for 10–60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by simple filtration or flash column chromatography.[3]
Quantitative Data
| Aldehyde (R-CHO) | Isocyanide (R'-NC) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | tert-Butyl isocyanide | 15 | 74 | [7] |
| 4-Methylbenzaldehyde | tert-Butyl isocyanide | 15 | 78 | [7] |
| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 20 | 81 | [7] |
| Benzaldehyde | Cyclohexyl isocyanide | 15 | 69 | [7] |
Experimental Workflow
References
- 1. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach | AVIDIN [avidinbiotech.com]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazole Glycohybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazole glycohybrids, a novel class of compounds with potential therapeutic applications, including anticancer activities.[1][2][3][4][5] The synthesis involves the coupling of a carbohydrate-derived α-iodoenone with an appropriately substituted aminopyrazole.
Introduction
Glycohybrids, molecules that incorporate a carbohydrate moiety into a bioactive scaffold, have garnered significant interest in drug discovery.[1][2] The carbohydrate portion can enhance solubility, modulate bioactivity, and influence the pharmacokinetic properties of the parent molecule. The imidazo[1,2-b]pyrazole core is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][6] This protocol details an efficient method for the synthesis of this compound glycohybrids, which are of interest for their potential as novel therapeutic agents.[1][6]
Synthetic Strategy
The synthesis of this compound glycohybrids is achieved through a condensation reaction between a carbohydrate-derived α-iodo-2,3-dihydro-4H-pyran-4-one and 5-methyl-3-aminopyrazole. This reaction proceeds in a co-solvent system using a base to facilitate the cyclization.[6]
Experimental Workflow Diagram
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Application Notes and Protocols for Antimicrobial Assays Using 6-Methyl-1H-imidazo[1,2-b]pyrazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of 6-Methyl-1H-imidazo[1,2-b]pyrazole and other derivatives of the imidazo[1,2-b]pyrazole scaffold. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its potential as a source of novel antimicrobial agents.
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. Consequently, there is an urgent and ongoing need for the discovery and development of new antimicrobial agents with novel mechanisms of action. Imidazo[1,2-b]pyrazole derivatives have been identified as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties. The fused heterocyclic ring system of imidazo[1,2-b]pyrazole offers a versatile scaffold for chemical modifications to optimize antimicrobial potency and selectivity.
This document outlines the standard methodologies for screening and characterizing the antimicrobial activity of this compound and its analogs, providing researchers with the necessary protocols to assess their potential as future therapeutics.
Data Presentation
The following tables summarize representative quantitative data for various imidazo[1,2-b]pyrazole derivatives, illustrating the typical outcomes of antimicrobial assays. It is important to note that the specific activity of this compound may vary and should be determined experimentally.
Table 1: Minimum Inhibitory Concentrations (MIC) of Imidazo[1,2-b]pyrazole Derivatives against Bacterial Strains
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | |
| Derivative A | 62.5 | 125 |
| Derivative B | 32 | 64 |
| Derivative C | 8 | 16 |
| Ampicillin | 0.5 | 0.25 |
| Ciprofloxacin | 0.25 | 0.125 |
Table 2: Minimum Inhibitory Concentrations (MIC) of Imidazo[1,2-b]pyrazole Derivatives against Fungal Strains
| Compound ID | Candida albicans (µg/mL) | Aspergillus niger (µg/mL) |
| Derivative X | 16 | 32 |
| Derivative Y | 8 | 16 |
| Derivative Z | >128 | >128 |
| Fluconazole | 1 | 8 |
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on established standards and can be adapted for the specific requirements of the laboratory and the compounds being tested.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[1][2][3]
Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate broth to achieve a starting concentration for the serial dilutions.
-
-
Preparation of Inoculum:
-
From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the starting concentration of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the compound.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum size.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method is used to determine the susceptibility of a microbial strain to an antimicrobial agent.[4][5][6][7][8]
Materials:
-
Test compound (e.g., this compound)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator
Procedure:
-
Preparation of Test Disks:
-
Prepare a solution of the test compound at a desired concentration.
-
Impregnate sterile filter paper disks with a known volume of the compound solution and allow them to dry under aseptic conditions.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria.
-
-
Reading Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is indicative of the antimicrobial activity.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described antimicrobial assays.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for the agar disk diffusion assay.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, related heterocyclic compounds have been shown to interfere with various essential cellular processes in microorganisms. Potential mechanisms that could be investigated include:
-
Inhibition of Cell Wall Synthesis: Disruption of the synthesis of peptidoglycan in bacteria or chitin in fungi.
-
Disruption of Cell Membrane Integrity: Causing leakage of intracellular components and dissipation of membrane potential.
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription.
-
Inhibition of Protein Synthesis: Targeting ribosomal function.
Further studies, such as macromolecular synthesis assays and enzymatic assays, would be required to elucidate the specific molecular targets of this compound and its derivatives.
Caption: Potential antimicrobial mechanisms of action for imidazo[1,2-b]pyrazoles.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Disk Diffusion | MI [microbiology.mlsascp.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. asm.org [asm.org]
- 7. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
Application Notes: 6-Methyl-1H-imidazo[1,2-b]pyrazole in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research specifically detailing the anticancer applications of 6-Methyl-1H-imidazo[1,2-b]pyrazole is limited. These application notes are therefore based on studies of the broader imidazo[1,2-b]pyrazole and related pyrazole-containing heterocyclic scaffolds. The data and protocols provided are intended to serve as a representative guide for investigating similar compounds. One study on imidazo[1,2-b]pyrazole-7-carboxamides noted that installing a methyl substituent at the C-6 position was detrimental to overall cytotoxicity compared to other analogs in their series[1].
Introduction and Background
Imidazo[1,2-b]pyrazoles are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. These scaffolds serve as versatile cores for the development of novel therapeutic agents. Studies on various derivatives have shown that these compounds can exert cytotoxic effects against a range of cancer cell lines through mechanisms that include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Proposed Mechanism of Action
While the precise targets of this compound are not fully elucidated, research on related imidazo-pyrazole and imidazopyridine structures suggests that they may interfere with critical oncogenic signaling pathways. The primary proposed mechanisms include the inhibition of survival signaling cascades such as the PI3K/AKT/mTOR and MAPK pathways (p38MAPK, ERK1/2), which are frequently dysregulated in cancer. Inhibition of these pathways can halt the cell cycle and trigger programmed cell death (apoptosis).
Signaling Pathway Diagram
Below is a proposed signaling pathway illustrating the potential points of inhibition by imidazo[1,2-b]pyrazole derivatives.
Caption: Proposed mechanism of imidazo[1,2-b]pyrazole derivatives.
Cytotoxicity Data in Cancer Cell Lines
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various imidazo[1,2-b]pyrazole derivatives against several human cancer cell lines. It is important to note the specific structural modifications of each compound when interpreting the data.
Table 1: Cytotoxicity of Imidazo[1,2-b]pyrazole-7-carboxamides
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 63 | HL-60 | Acute Promyelocytic Leukemia | 0.183 | [1][2] |
| MCF-7 | Breast Cancer | >10 | [2] | |
| 4T1 | Mammary Gland (Murine) | 0.536 | [2] | |
| Compound 76 | HL-60 | Acute Promyelocytic Leukemia | 2.50 | [1] |
| MCF-7 | Breast Cancer | 9.06 | [1] |
| | 4T1 | Mammary Gland (Murine) | 4.31 |[1] |
Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 6 | A375 | Melanoma | <12 | [3] |
| WM115 | Melanoma | <12 | [3] |
| | HeLa | Cervical Cancer | ~20 |[3] |
Experimental Protocols
The following are standard protocols for assessing the anticancer activity of compounds like this compound in vitro.
Experimental Workflow Diagram
Caption: General workflow for in vitro anticancer drug screening.
Cell Viability - MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5][6][7]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][7]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a plate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 value.
Apoptosis Detection - Annexin V/Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Materials:
-
6-well tissue culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat cells with the test compound at desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis - Western Blotting
Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins within key signaling pathways (e.g., p-AKT, total AKT, p-p38, total p38).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-p38)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Cell Lysis: After treating cells with the compound for the desired time, wash them with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at high speed (~14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[12]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the specific primary antibody (e.g., anti-phospho-p38 MAPK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize data, the membrane can be stripped of antibodies and re-probed for a loading control (e.g., β-actin or GAPDH) or the total (non-phosphorylated) form of the protein of interest.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [pubmed.ncbi.nlm.nih.gov]
- 12. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
Application Notes and Protocols for the Evaluation of 6-Methyl-1H-imidazo[1,2-b]pyrazole as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are designed to provide a comprehensive framework for the experimental evaluation of 6-Methyl-1H-imidazo[1,2-b]pyrazole as a potential kinase inhibitor. While the imidazo[1,2-b]pyrazole scaffold is a recognized pharmacophore in kinase inhibitor discovery, specific experimental data for the 6-methyl derivative is limited in the currently available literature. Therefore, the quantitative data and specific kinase targets discussed herein are based on closely related analogs and should serve as a guide for initiating research on this compound.
Application Notes
The 1H-imidazo[1,2-b]pyrazole core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its rigid, planar structure makes it an attractive candidate for competitive binding to the ATP pocket of various protein kinases. The strategic placement of substituents on this core can modulate potency and selectivity towards specific kinase targets.
The 6-methyl substitution on the 1H-imidazo[1,2-b]pyrazole ring is a key modification that can influence the compound's pharmacokinetic and pharmacodynamic properties. This application note outlines the potential of this compound as a kinase inhibitor and provides a basis for its experimental investigation.
Potential Kinase Targets:
Based on studies of analogous structures, this compound may exhibit inhibitory activity against several important kinase families implicated in cancer and inflammatory diseases. These include, but are not limited to:
-
Aurora Kinases: These serine/threonine kinases are crucial for the regulation of mitosis. Inhibition of Aurora kinases, particularly Aurora A and B, is a validated strategy in oncology.
-
p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is a key mediator of the cellular response to inflammatory cytokines and environmental stress, making it a target for anti-inflammatory drug discovery.
-
Other Kinases: The broader imidazo-fused heterocyclic family has shown activity against a range of other kinases such as Tyrosine Kinase 2 (Tyk2), and various proto-oncogene kinases.
Quantitative Data for Related Imidazo-Fused Kinase Inhibitors:
The following tables summarize the inhibitory activities of representative imidazo-fused compounds against various kinases and cancer cell lines. This data can be used as a reference for designing experiments and interpreting the results for this compound.
Table 1: Biochemical Kinase Inhibition Data for Imidazo-Fused Analogs
| Compound Scaffold | Target Kinase | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivative | Aurora A | 0.212 | |
| Imidazo[4,5-b]pyridine Derivative | Aurora B | 0.461 | |
| Imidazo[4,5-b]pyridine Derivative | Aurora A | 0.017 | |
| Imidazo[4,5-b]pyridine Derivative | Aurora B | 0.031 | |
| Pyrazole-based dual inhibitor | Aurora A | 0.035 | [1] |
| Pyrazole-based dual inhibitor | Aurora B | 0.075 | [1] |
Table 2: Cellular Activity Data for Imidazo-Fused Analogs
| Compound Scaffold | Cell Line | Assay Type | GI50 / IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivative | SW620 (Colon Cancer) | Cell Growth Inhibition | 0.18 | |
| Imidazo[4,5-b]pyridine Derivative | HCT116 (Colon Cancer) | Cell Growth Inhibition | 0.15 | |
| Imidazo[4,5-b]pyridine Derivative | HeLa (Cervical Cancer) | Aurora A Phosphorylation (p-T288) | 0.087 | |
| Imidazo[4,5-b]pyridine Derivative | HeLa (Cervical Cancer) | Aurora B Phosphorylation (p-HH3) | 0.223 | |
| Pyrazole-based dual inhibitor | SW620 (Colon Cancer) | Cell Growth Inhibition | 0.35 | [1] |
| Pyrazole-based dual inhibitor | HCT116 (Colon Cancer) | Cell Growth Inhibition | 0.34 | [1] |
Experimental Protocols
Herein, we provide detailed protocols for the synthesis and evaluation of this compound as a kinase inhibitor.
General Synthesis of this compound
This protocol describes a general method for the synthesis of the 1H-imidazo[1,2-b]pyrazole scaffold, which can be adapted for the synthesis of the 6-methyl derivative.[2]
Materials:
-
5-Methyl-1H-pyrazol-3-amine
-
2-Bromoacetaldehyde or a suitable equivalent
-
Sodium bicarbonate (NaHCO3)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-methyl-1H-pyrazol-3-amine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
To this suspension, add 2-bromoacetaldehyde (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol provides a general framework for determining the IC50 value of this compound against a purified kinase. This is a radiometric assay using [γ-³²P]ATP.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, p38 MAPK)
-
Kinase-specific substrate (e.g., Myelin Basic Protein for p38)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
This compound stock solution in DMSO
-
96-well filter plates
-
Phosphoric acid
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the kinase, its substrate, and the serially diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.[3][4]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
If using an SDS-based solubilization solution, add 100 µL to each well and incubate overnight to dissolve the formazan crystals. If using DMSO, carefully remove the medium and add 100 µL of DMSO to each well, then mix thoroughly.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value by plotting the data.
Western Blot Analysis of Kinase Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of a target kinase and its downstream substrates in a cellular context.[5]
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
6-well tissue culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the kinase of interest and a downstream substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Aurora A or anti-phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein or a loading control like β-actin or GAPDH.
Visualizations
Below are diagrams representing key experimental workflows and signaling pathways relevant to the study of this compound as a kinase inhibitor.
Caption: Experimental workflow for evaluating a novel kinase inhibitor.
Caption: Simplified Aurora Kinase A signaling pathway and point of inhibition.
Caption: Simplified p38 MAPK signaling pathway and point of inhibition.
References
Application Notes and Protocols for the Development of Antitubercular Agents from Imidazo[1,2-b]pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. The imidazo[1,2-b]pyrazole scaffold has emerged as a promising heterocyclic core for the development of potent antitubercular agents.[1][2][3] Derivatives of this scaffold have demonstrated significant in vitro activity against replicating and, in some cases, non-replicating Mtb. This document provides detailed protocols for the synthesis, in vitro evaluation, and cytotoxicity assessment of imidazo[1,2-b]pyrazole derivatives to guide researchers in this field.
Data Presentation: Structure-Activity Relationship (SAR) of Imidazo[1,2-b]pyrazole Analogs
The following table summarizes the in vitro antitubercular activity, cytotoxicity, and selectivity index of a series of imidazo[1,2-b]pyrazole-7-carboxamide derivatives. This data is crucial for understanding the structure-activity relationships and guiding the design of more potent and selective compounds.
| Compound ID | R | MIC (µg/mL) vs. Mtb H37Rv | IC50 (µM) vs. Vero Cells | Selectivity Index (SI = IC50/MIC) |
| 1a | H | >128 | >100 | - |
| 1b | 4-Fluorophenyl | 64 | >100 | >1.56 |
| 1c | 4-Chlorophenyl | 32 | >100 | >3.12 |
| 1d | 4-Bromophenyl | 16 | >100 | >6.25 |
| 1e | 4-Nitrophenyl | 8 | 50 | 6.25 |
| 1f | 4-Methylphenyl | 64 | >100 | >1.56 |
| 1g | 4-Methoxyphenyl | >128 | >100 | - |
| 1h | 2,4-Dichlorophenyl | 16 | 75 | 4.68 |
| 1i | Naphthyl | 32 | 80 | 2.5 |
Experimental Protocols
Synthesis of Imidazo[1,2-b]pyrazole-7-carboxamides via Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
This protocol describes a general method for the synthesis of the imidazo[1,2-b]pyrazole scaffold.[4][5]
Diagram of the Synthetic Workflow:
Materials:
-
3-Aminopyrazole derivative
-
Appropriate aldehyde
-
Appropriate isocyanide
-
Lewis acid (e.g., Sc(OTf)₃) or Brønsted acid (e.g., TFA)
-
Anhydrous solvent (e.g., methanol, ethanol, or acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
To a solution of the 3-aminopyrazole (1.0 eq) in the chosen anhydrous solvent, add the aldehyde (1.1 eq) and the isocyanide (1.1 eq).
-
Add the acid catalyst (5-20 mol%).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) for 3-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired imidazo[1,2-b]pyrazole derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Diagram of the MABA Workflow:
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Isoniazid, Rifampicin)
-
Negative control (media and inoculum only)
-
Incubator at 37°C
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate. The final concentrations should typically range from 0.05 to 100 µg/mL.
-
Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well containing the test compound. Include positive and negative controls on each plate.
-
Seal the plates and incubate at 37°C for 7 days.
-
After the initial incubation, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
In Vitro Cytotoxicity Assay against Vero Cells
This assay determines the toxicity of the compounds against a mammalian cell line, which is essential for calculating the selectivity index.
Diagram of the Cytotoxicity Assay Workflow:
References
- 1. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]
- 2. Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Functionalization of the 1H-Imidazo[1,2-b]pyrazole Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1H-imidazo[1,2-b]pyrazole scaffold is a significant heterocyclic ring system in medicinal chemistry, serving as a potential non-classical isostere of indole.[1][2][3] Its derivatives have demonstrated a range of biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties.[3] The functionalization of this scaffold is crucial for the development of novel therapeutic agents with improved physicochemical properties, such as enhanced aqueous solubility.[1][2] This document provides detailed protocols for the selective functionalization of the 1H-imidazo[1,2-b]pyrazole core, enabling the synthesis of a diverse library of derivatives.
The following protocols are based on a synthetic approach that involves the successive and selective functionalization of the readily available 1H-imidazo[1,2-b]pyrazole scaffold, avoiding the need to synthesize new starting materials for each functionalized derivative.[1] The key strategies involve a sequence of protection, selective bromination, Br/Mg-exchange, and regioselective metalations (magnesiation and zincation) followed by trapping with various electrophiles.[1][2][3]
Experimental Protocols
N-Protection of the 1H-Imidazo[1,2-b]pyrazole Scaffold
To enable selective functionalization at other positions, the N1 position of the imidazo[1,2-b]pyrazole core is protected, for instance with a [2-(trimethylsilyl)ethoxy]methyl (SEM) group.[1]
Protocol 1: SEM-Protection
-
Materials: 1H-imidazo[1,2-b]pyrazole, sodium hydride (60% dispersion in mineral oil), SEM-Cl, dry THF.
-
Procedure:
-
To a solution of 1H-imidazo[1,2-b]pyrazole in dry THF at 0 °C, add sodium hydride (1.2 equiv.) portionwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-SEM-protected 1H-imidazo[1,2-b]pyrazole.
-
Selective C7-Bromination
A selective bromination at the C7 position can be achieved using N-bromosuccinimide (NBS).[1]
Protocol 2: C7-Bromination
-
Materials: N-SEM-protected 1H-imidazo[1,2-b]pyrazole, N-bromosuccinimide (NBS), acetonitrile.
-
Procedure:
-
Dissolve the SEM-protected 1H-imidazo[1,2-b]pyrazole in acetonitrile.
-
Add NBS (1.0 equiv.) to the solution at room temperature (25 °C).
-
Stir the reaction mixture for approximately 8 minutes.[1]
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford the 7-bromo-N-SEM-protected 1H-imidazo[1,2-b]pyrazole.
-
Functionalization at the C7-Position via Br/Mg-Exchange
The C7-bromo derivative can be converted to a Grignard reagent, which is then trapped with various electrophiles.[1]
Protocol 3: C7-Functionalization
-
Materials: 7-bromo-N-SEM-protected 1H-imidazo[1,2-b]pyrazole, i-PrMgCl·LiCl, desired electrophile (e.g., acid chloride, allyl bromide, etc.), dry THF.
-
Procedure:
-
Dissolve the 7-bromo derivative in dry THF and cool to -10 °C.
-
Add i-PrMgCl·LiCl (1.1 equiv.) dropwise and stir for 1 hour to perform the Br/Mg-exchange.
-
Add the electrophile (1.2 equiv.) and stir at the same temperature for 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract with ethyl acetate, dry the combined organic layers over Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Regioselective C3-Functionalization
Subsequent functionalization at the C3 position is achieved by regioselective magnesiation using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl).[1]
Protocol 4: C3-Magnesiation and Electrophile Trapping
-
Materials: 7-substituted-N-SEM-protected 1H-imidazo[1,2-b]pyrazole, TMPMgCl·LiCl, desired electrophile, dry THF.
-
Procedure:
-
Dissolve the 7-substituted derivative in dry THF and cool to -20 °C.
-
Add TMPMgCl·LiCl (1.5 equiv.) and stir for 2 hours.[1]
-
Add the electrophile (1.5 equiv.) and continue stirring for an additional 2 hours at -20 °C.
-
Work-up the reaction as described in Protocol 3.
-
Purify the product by flash column chromatography.
-
Regioselective C2-Functionalization
The final functionalization at the C2 position can be performed using a stronger bis-base, TMP2Zn·MgCl2·2LiCl.[1]
Protocol 5: C2-Zincation and Electrophile Trapping
-
Materials: 3,7-disubstituted-N-SEM-protected 1H-imidazo[1,2-b]pyrazole, TMP2Zn·MgCl2·2LiCl, desired electrophile, dry THF.
-
Procedure:
-
Dissolve the 3,7-disubstituted derivative in dry THF and cool to 0 °C.
-
Add TMP2Zn·MgCl2·2LiCl (0.55–0.65 equiv.) and stir for 30 minutes.[1]
-
Add the electrophile (1.2 equiv.) and stir for 2 hours at 0 °C.
-
Work-up the reaction as described in Protocol 3.
-
Purify the product by flash column chromatography.
-
N-Deprotection
The final step is the removal of the SEM protecting group to yield the fully functionalized 1H-imidazo[1,2-b]pyrazole.
Protocol 6: SEM-Deprotection
-
Materials: SEM-protected functionalized 1H-imidazo[1,2-b]pyrazole, cesium fluoride (CsF), DMF.
-
Procedure:
-
Dissolve the SEM-protected compound in DMF.
-
Add cesium fluoride (5.0 equiv.) and heat the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the final product by flash column chromatography.
-
Data Presentation
Table 1: Selective Functionalization of the 1H-Imidazo[1,2-b]pyrazole Scaffold
| Position | Reagent | Electrophile | Product | Yield (%) | Reference |
| C7 | NBS | - | 7-Bromo derivative | 98 | [1] |
| C7 | i-PrMgCl·LiCl | PhCOCl | 7-Benzoyl derivative | 85 | [1] |
| C7 | i-PrMgCl·LiCl | Allyl-Br | 7-Allyl derivative | 78 | [1] |
| C7 | i-PrMgCl·LiCl | I2 | 7-Iodo derivative | 92 | [1] |
| C3 | TMPMgCl·LiCl | PhSSO2Ph | 3-Phenylthio derivative | 69 | [4] |
| C3 | TMPMgCl·LiCl | EtO2CCN | 3-Ester derivative | 65 | [4] |
| C3 | TMPMgCl·LiCl | 4-Iodoanisole | 3-(4-Methoxyphenyl) derivative | 89 | [4] |
| C2 | TMP2Zn·MgCl2·2LiCl | I2 | 2-Iodo derivative | 75 | [1] |
| C2 | TMP2Zn·MgCl2·2LiCl | Allyl-Br | 2-Allyl derivative | 65 | [1] |
Visualizations
References
- 1. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Methyl-1H-imidazo[1,2-b]pyrazole in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyrazole scaffold is a promising heterocyclic structure in the development of novel molecular probes and pharmaceutical agents. Derivatives of this and related fused N-heterocyclic systems, such as imidazo[1,2-a]pyridines, have demonstrated significant fluorescent properties, making them attractive candidates for applications in fluorescence microscopy and cellular imaging.[1][2][3] These compounds can exhibit desirable photophysical characteristics, including large Stokes shifts and sensitivity to their microenvironment, which are advantageous for biological imaging.[3] This document provides an overview of the potential use of 6-Methyl-1H-imidazo[1,2-b]pyrazole as a fluorescent probe, with protocols and data extrapolated from closely related analogs, offering a foundational guide for its application in research and drug development.
Disclaimer: Specific photophysical and biological data for this compound are not extensively available in current literature. The quantitative data and protocols provided herein are based on published information for structurally similar imidazo[1,2-b]pyrazole and imidazo[1,2-a]pyridine derivatives and should be considered as a starting point for experimental design. Optimization will be required for specific applications.
Photophysical Properties of Related Imidazo[1,2-b]pyrazole Analogs
The photophysical properties of fluorescent probes are critical for their successful application in microscopy. Key parameters include the molar extinction coefficient (ε), quantum yield (Φ), and the wavelengths of maximum absorption (λ_abs) and emission (λ_em). The following table summarizes these properties for representative fluorescent derivatives of the broader imidazo-pyrazole and imidazo-pyridine families, which can serve as an estimate for the potential characteristics of this compound.
| Compound Family | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |
| Imidazole Derivatives | 455-474 | 537-565 | Not Reported | Higher than pyrazoles | DMF |
| Imidazo[1,2-a]pyridine Derivatives | 250-360 | 395-428 | Excellent | Not Reported | Various Solvents |
| Pyrazolo[4,3-b]pyridine Derivative | 336 | 440 | 0.35 | Not Reported | Not Specified |
| Pyrazoline-BODIPY Hybrid | Not Specified | Not Specified | Not Reported | Not Reported | Not Specified |
Note: This data is collated from studies on various derivatives and not on this compound itself.[2][3][4]
Experimental Protocols
The following protocols are generalized for the use of a novel fluorescent probe and should be adapted and optimized for this compound.
Protocol 1: Preparation of Staining Solution
-
Reconstitution of the Fluorescent Probe: Prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. A typical stock concentration is 1-10 mM.
-
Sonication: If the compound does not dissolve readily, sonicate the solution for 10-15 minutes.
-
Storage: Store the stock solution at -20°C, protected from light and moisture.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the range of 1-10 µM) in a buffered solution appropriate for your sample (e.g., Phosphate-Buffered Saline (PBS) for live cells or a specific imaging buffer). The optimal concentration must be determined empirically.
Protocol 2: Staining of Live Cells
-
Cell Culture: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency (typically 60-80%).
-
Preparation for Staining: Aspirate the cell culture medium.
-
Washing: Gently wash the cells twice with pre-warmed PBS or a suitable imaging buffer to remove any residual medium.
-
Staining: Add the working solution of this compound to the cells and incubate for a period ranging from 15 to 60 minutes at 37°C. The optimal incubation time should be determined experimentally.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging: Immediately proceed with imaging the stained cells using a fluorescence microscope equipped with appropriate filters.
Protocol 3: Fluorescence Microscopy Imaging
-
Microscope Setup: Turn on the fluorescence microscope and allow the light source to warm up.
-
Filter Selection: Based on the expected photophysical properties (refer to the table of related compounds), select appropriate excitation and emission filters. For probes emitting in the blue-green region, a DAPI or GFP filter set might be a reasonable starting point.
-
Image Acquisition: Place the stained sample on the microscope stage and bring it into focus using brightfield illumination.
-
Fluorescence Imaging: Switch to the fluorescence imaging mode. Adjust the exposure time and gain to obtain a clear image with a good signal-to-noise ratio, while minimizing phototoxicity and photobleaching.
-
Multi-channel Imaging: If co-staining with other fluorescent probes, acquire images for each channel sequentially to prevent spectral bleed-through.
-
Image Analysis: Analyze the acquired images using appropriate software to quantify fluorescence intensity, localization, or other relevant parameters.
Visualizations
Signaling Pathway and Workflow Diagrams
As the specific biological targets and signaling pathways of this compound are not yet elucidated, a general experimental workflow for the evaluation of a novel fluorescent probe is presented below.
Caption: Experimental workflow for the evaluation of a novel fluorescent probe.
The following diagram illustrates a hypothetical mechanism of action for a generic fluorescent probe that targets a specific cellular kinase, a common application in drug development.
Caption: Hypothetical kinase binding by a fluorescent probe.
References
- 1. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpr.com [ijrpr.com]
- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 6-Methyl-1H-imidazo[1,2-b]pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic small molecule belonging to the imidazopyrazole class of compounds. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound, focusing on a hypothetical anticancer application. The protocols outlined below are intended to serve as a foundational framework for researchers to adapt to their specific experimental needs.
Preclinical In Vivo Experimental Design
A well-structured experimental design is paramount for obtaining robust and reproducible data in preclinical in vivo studies.[5][6][7] The following sections detail a proposed experimental design for evaluating the antitumor efficacy of this compound in a xenograft mouse model.
Animal Model Selection
The choice of an appropriate animal model is a critical step in preclinical research.[6] For oncology studies, immunodeficient mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, are commonly used as they can host human tumor xenografts.[8] For this protocol, we will use athymic nude mice.
Tumor Cell Line
The selection of the tumor cell line should be based on in vitro sensitivity to this compound and the research question. For this example, we will use the human colon cancer cell line, HCT116.
Experimental Groups and Sample Size
Proper randomization and blinding are essential to minimize bias.[5] A power analysis should be conducted to determine the optimal sample size for statistically sound results.[6]
| Group | Treatment | Dose | Route of Administration | Number of Animals (n) |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) | 10 |
| 2 | This compound | 25 mg/kg | Intraperitoneal (i.p.) | 10 |
| 3 | This compound | 50 mg/kg | Intraperitoneal (i.p.) | 10 |
| 4 | This compound | 100 mg/kg | Intraperitoneal (i.p.) | 10 |
| 5 | Positive Control (e.g., 5-Fluorouracil) | 20 mg/kg | Intraperitoneal (i.p.) | 10 |
Dosing Regimen
The dosing regimen will be a daily intraperitoneal injection for 21 consecutive days.
Experimental Protocols
The following are detailed protocols for the key experiments in this proposed in vivo study.
Protocol: HCT116 Xenograft Mouse Model
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each athymic nude mouse (female, 6-8 weeks old).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups.
-
Treatment Administration: Administer the vehicle, this compound, or positive control daily via intraperitoneal injection for 21 days.
-
Data Collection: Record tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Protocol: Pharmacokinetic (PK) Study
A pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[9][10][11]
-
Animal Model: Use healthy male Sprague-Dawley rats (n=3 per group).
-
Drug Administration:
-
Intravenous (IV) Group: Administer a single dose of 5 mg/kg this compound in a suitable vehicle via the tail vein.
-
Oral (PO) Group: Administer a single dose of 20 mg/kg this compound in a suitable vehicle via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the tail vein at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Hypothetical Pharmacokinetic Data:
| Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC(0-t) (ng*h/mL) | 3200 | 4500 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 56 |
Protocol: Acute Toxicity Study
Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of the compound.[12]
-
Animal Model: Use healthy female BALB/c mice (n=5 per group).
-
Dose Escalation: Administer single escalating doses of this compound (e.g., 100, 250, 500, 1000, 2000 mg/kg) via the intended clinical route (e.g., oral gavage).
-
Observation: Closely monitor the animals for signs of toxicity and mortality for 14 days.
-
Data Collection: Record clinical signs, body weight changes, and any instances of mortality.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals.
Hypothetical Acute Toxicity Data:
| Dose (mg/kg) | Mortality | Clinical Signs |
| 100 | 0/5 | No observable signs |
| 250 | 0/5 | No observable signs |
| 500 | 0/5 | Mild lethargy, resolved within 24h |
| 1000 | 1/5 | Lethargy, ruffled fur |
| 2000 | 3/5 | Severe lethargy, ataxia |
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Antitumor Efficacy of this compound in HCT116 Xenograft Model (Hypothetical Data)
| Treatment Group | Average Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Average Final Body Weight (g) ± SEM |
| Vehicle Control | 1250 ± 150 | - | 22.5 ± 1.2 |
| 25 mg/kg | 875 ± 120 | 30 | 22.1 ± 1.5 |
| 50 mg/kg | 500 ± 90 | 60 | 21.8 ± 1.3 |
| 100 mg/kg | 250 ± 60 | 80 | 20.5 ± 1.8 |
| Positive Control | 312.5 ± 75 | 75 | 19.5 ± 2.0 |
Visualization of Pathways and Workflows
Proposed Signaling Pathway
Given the anticancer potential of pyrazole derivatives, a plausible mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer, such as the PI3K/AKT/mTOR pathway.
Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for the in vivo evaluation of this compound.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1,2,4]triazin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazole for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related derivatives.
Issue 1: Low Yield of the Desired Product
Low product yield is a frequent challenge. The following sections provide potential causes and recommended solutions based on published optimization studies.
Potential Cause A: Suboptimal Reaction Conditions
The choice of catalyst, solvent, base, and temperature can significantly impact the reaction yield.
Recommendations:
-
Catalyst and Reagent Optimization: For multicomponent reactions, indium(III) triflate (In(OTf)₃) has been shown to be an effective catalyst. One study highlighted that using 5 mol% of In(OTf)₃ with 1.0 equivalent of tetrafluoroboric acid (HBF₄) as a dealkylating agent in toluene at 120°C resulted in a high yield.[1] Reducing the catalyst loading to 1 or 2 mol% led to a decrease in yield.[1]
-
Solvent System Evaluation: The solvent plays a crucial role. While alcohols like methanol and ethanol are common choices for Groebke-Blackburn-Bienaymé (GBB) reactions, a switch to toluene can be beneficial.[1] For other synthetic approaches, a co-solvent system such as ethanol and tetrahydrofuran (EtOH:THF) in a 1:1 ratio has been demonstrated to improve yields compared to using polar aprotic solvents like DMF, DMSO, or acetonitrile alone.[2]
-
Base Selection: The choice of base is critical. In a study on a related imidazo[1,2-b]pyrazole synthesis, potassium carbonate (K₂CO₃) was found to be superior to other bases like potassium tert-butoxide (KOtBu), sodium carbonate (Na₂CO₃), and potassium hydroxide (KOH), leading to a significantly higher product yield.[2]
-
Temperature Adjustment: Elevated temperatures are often necessary. Successful syntheses have been reported at temperatures ranging from 90°C to 120°C.[1][2] It is advisable to screen temperatures within this range to find the optimum for your specific substrate.
Potential Cause B: Side Product Formation
The formation of unintended side products can consume starting materials and reduce the yield of the desired compound.
Recommendations:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to identify the appearance of side products and determine the optimal reaction time.[3]
-
Control of Stoichiometry: Ensure precise stoichiometry of reactants. An excess of one reactant may lead to the formation of undesired byproducts.
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side reactions.
Potential Cause C: Inefficient Purification
Loss of product during purification can lead to an artificially low calculated yield.
Recommendations:
-
Chromatography Optimization: Column chromatography is a common purification method.[3] Experiment with different solvent systems (e.g., ethyl acetate/petroleum ether) to achieve optimal separation of the product from impurities.
-
Alternative Purification Methods: Consider recrystallization as an alternative or additional purification step. Finding a suitable solvent system for recrystallization can significantly improve the purity and recovery of the final product.
Summary of Optimized Reaction Conditions for Imidazo[1,2-b]pyrazole Synthesis
| Catalyst/Base | Solvent | Temperature | Yield | Reference |
| 5 mol% In(OTf)₃, 1.0 eq. HBF₄ | Toluene | 120°C | 89% | [1] |
| 2 mol% In(OTf)₃, 1.0 eq. HBF₄ | Toluene | 120°C | 81% | [1] |
| 1 mol% In(OTf)₃, 1.0 eq. HBF₄ | Toluene | 120°C | 64% | [1] |
| 5 eq. K₂CO₃ | EtOH:THF (1:1) | 90°C | 78% | [2] |
| 3 eq. K₂CO₃ | THF | Room Temp | 20% | [2] |
Issue 2: Difficulty in Product Purification
Challenges in isolating the pure product can arise from the presence of closely related impurities or unreacted starting materials.
Potential Cause A: Co-eluting Impurities in Column Chromatography
Impurities with similar polarity to the product can be difficult to separate using column chromatography.
Recommendations:
-
Solvent Gradient Optimization: Employ a shallow gradient of the eluting solvent system to improve the resolution between the product and impurities.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reverse-phase silica.
Potential Cause B: Product Oiling Out During Crystallization
The product may separate as an oil instead of a crystalline solid during recrystallization attempts.
Recommendations:
-
Solvent Screening: Experiment with a wider range of solvents and solvent mixtures. A combination of a good solvent and a poor solvent (anti-solvent) is often effective.
-
Controlled Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Rapid cooling can promote oiling out.
-
Seeding: Introduce a small crystal of the pure product to the supersaturated solution to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of the this compound core?
A common and effective method is the condensation reaction between a substituted 3-aminopyrazole and an α-haloketone. For the synthesis of the broader imidazo[1,2-b]pyrazole scaffold, multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, which utilizes an aminopyrazole, an aldehyde, and an isocyanide, are also widely employed.[4]
Q2: Are there any specific safety precautions to consider during this synthesis?
Standard laboratory safety practices should always be followed. Some reagents used in these syntheses, such as α-haloketones, can be lachrymatory and require handling in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Q3: How can I confirm the structure of my final product?
The structure of the synthesized this compound can be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In some cases, single-crystal X-ray diffraction can be used for unambiguous structure determination.[3]
Q4: Can this synthetic methodology be applied to produce other substituted imidazo[1,2-b]pyrazoles?
Yes, the synthetic routes are often adaptable. The scope of the reaction can typically be extended by using variously substituted 3-aminopyrazoles and α-haloketones or aldehydes and isocyanides in multicomponent reactions to generate a library of substituted imidazo[1,2-b]pyrazole derivatives.[2]
Experimental Protocols
Protocol 1: Synthesis of an Imidazo[1,2-b]pyrazole Derivative via Condensation
This protocol is adapted from the synthesis of ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate.[3]
-
Initial Condensation:
-
In a round-bottom flask, suspend ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate (5 mmol) and sodium carbonate (10 mmol) in acetonitrile (30 ml).
-
Add α-bromoacetophenone (5 mmol).
-
Reflux the mixture for approximately 10 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and filter to remove the solid.
-
Evaporate the filtrate under reduced pressure to obtain the crude intermediate.
-
-
Cyclization:
-
Dissolve the residue in absolute ethanol (30 ml).
-
Add a few drops of concentrated hydrochloric acid.
-
Reflux the resulting solution for about 3 hours.
-
Cool the solution to room temperature.
-
Evaporate the solvent in vacuo to afford the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether (1:5) mixture as the eluent to obtain the pure title compound.
-
Protocol 2: Optimized Multicomponent Synthesis of a Pyrazolopyridinone Fused Imidazopyridine
This protocol is based on an optimized procedure for a related fused heterocyclic system.[1]
-
Reaction Setup:
-
To a solution of the appropriate 4-formyl-1H-pyrazole-3-carboxylate (1 equivalent) in toluene, add the corresponding pyridin-2-amine (1 equivalent) and tert-butyl isonitrile (1 equivalent).
-
Add In(OTf)₃ (5 mol%) as the catalyst.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
-
Dealkylation and Cyclization:
-
Add HBF₄ (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to 120°C and reflux.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the condensation synthesis of an imidazo[1,2-b]pyrazole derivative.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
Technical Support Center: Regioselective Functionalization of 1H-Imidazo[1,2-b]pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. This guide addresses common experimental challenges and offers solutions based on established literature.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the regioselective functionalization of 1H-imidazo[1,2-b]pyrazole?
A1: Researchers often face challenges in controlling the position of functionalization on the 1H-imidazo[1,2-b]pyrazole core. Key issues include achieving selectivity between the C2, C3, C6, and C7 positions, preventing unwanted side reactions like ring fragmentation, and optimizing reaction conditions for specific electrophiles to ensure good yields.
Q2: How can I achieve selective functionalization at the C7 position?
A2: A reliable method for C7 functionalization involves a bromine/magnesium exchange.[1][2][3] This typically starts with the selective bromination of an N-protected 1H-imidazo[1,2-b]pyrazole, followed by treatment with a Grignard reagent like i-PrMgCl·LiCl to form a magnesiated intermediate at the C7 position. This intermediate can then be trapped with various electrophiles.[1][4][5]
Q3: What is the best approach for functionalizing the C3 position?
A3: Selective magnesiation using TMP-bases (2,2,6,6-tetramethylpiperidyl-bases) is an effective strategy for C3 functionalization.[1][2][3] Specifically, using TMPMgCl·LiCl can selectively deprotonate the C3 position, allowing for subsequent reactions with a range of electrophiles.[1] Palladium-catalyzed direct C-H arylation has also been reported as a highly regioselective method for introducing aryl groups at the C3 position.[6]
Q4: Functionalization at the C2 position is proving difficult. What conditions are recommended?
A4: After functionalizing the C3 and C7 positions, the C2 position can be targeted. A bis-base system like TMP₂Zn·MgCl₂·2LiCl has been shown to selectively metalate the C2 position, enabling the introduction of further substituents.[1][7]
Q5: I am observing a fragmentation of the pyrazole ring during my reaction. How can this be avoided?
A5: Fragmentation of the pyrazole ring can occur, particularly when attempting to functionalize the C6 position via metalation with strong bases like TMP₂Zn·MgCl₂·2LiCl after other positions are substituted.[1][2][3] This is presumed to proceed through a zincated intermediate that leads to ring opening.[1] To achieve full functionalization, including at C6, it is advisable to start with a substrate that already has a substituent at the 6-position before performing the functionalization sequence at other positions.[1]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Metalation
| Symptom | Possible Cause | Suggested Solution |
| Mixture of C2, C3, and C7 substituted products. | Incorrect choice of metalating agent or reaction conditions. | - For C7 functionalization, start with a 7-bromo substituted precursor and perform a Br/Mg exchange using i-PrMgCl·LiCl.[1] - For C3 selectivity, use TMPMgCl·LiCl. Ensure the reaction is carried out at the recommended temperature (-20 °C) to favor kinetic deprotonation at this site.[1] - For C2 functionalization on a pre-functionalized scaffold, use TMP₂Zn·MgCl₂·2LiCl.[1][7] |
| Deprotonation at an undesired position. | Steric hindrance or electronic effects from existing substituents are influencing the regioselectivity. | - Utilize computational tools like DFT calculations to predict the most acidic protons and guide the selection of the appropriate base and reaction conditions.[8][9] - Consider a different strategic approach, such as introducing the desired functional group via a different synthetic route before building the imidazopyrazole core.[1] |
Problem 2: Low Yields in Electrophile Trapping
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired functionalized product after adding the electrophile. | The organometallic intermediate is not stable under the reaction conditions or is not reactive enough with the chosen electrophile. | - Ensure the metalation reaction has gone to completion before adding the electrophile. - For less reactive electrophiles, consider a transmetalation step. For example, transmetalating a magnesiated intermediate with ZnCl₂ can facilitate subsequent Negishi-type cross-coupling reactions.[3] - For specific reactions like allylations or acylations, the addition of a copper catalyst (e.g., CuCN·2LiCl) can improve yields.[9] |
| Decomposition of the starting material or intermediate. | The reaction temperature is too high, or the reagents are not compatible. | - Perform the reaction at lower temperatures to improve the stability of the organometallic intermediate.[1] - Ensure all reagents and solvents are anhydrous, as organometallic intermediates are highly sensitive to moisture. |
Problem 3: Unwanted Side Reactions
| Symptom | Possible Cause | Suggested Solution |
| Formation of a push-pull dye instead of the desired C6-functionalized product. | Metalation at the C6 position with TMP₂Zn·MgCl₂·2LiCl is inducing a fragmentation of the pyrazole ring.[1][2][3] | - To avoid this fragmentation, synthesize a starting material that already contains the desired substituent at the C6 position before proceeding with the functionalization of other sites.[1] |
| N-alkylation instead of C-H functionalization. | The nitrogen atoms in the ring are reacting with the electrophile. | - Protect the N1-position with a suitable protecting group, such as a SEM (2-(trimethylsilyl)ethoxymethyl) group, to prevent N-alkylation and direct functionalization to the carbon skeleton.[1] |
Quantitative Data Summary
Table 1: Regioselective Functionalization of 7-Bromo-1-SEM-6-methyl-1H-imidazo[1,2-b]pyrazole
| Position | Reagent | Electrophile | Product Yield (%) |
| C7 | i-PrMgCl·LiCl | TsCN | 77 |
| C3 | TMPMgCl·LiCl | Allyl-Br/CuCN·2LiCl | 65 |
| C3 | TMPMgCl·LiCl | PhSSO₂Ph | 69 |
| C3 | TMPMgCl·LiCl | EtO₂CCN | 65 |
| C2 | TMP₂Zn·MgCl₂·2LiCl | I₂ | 85 |
| C2 | TMP₂Zn·MgCl₂·2LiCl | Allyl-Br/CuCN·2LiCl | 73 |
| Data extracted from Schwärzer et al., 2021.[1] |
Experimental Protocols
Protocol 1: Selective Functionalization at C7 via Br/Mg-Exchange
-
Starting Material: 7-Bromo-1-SEM-protected-1H-imidazo[1,2-b]pyrazole.
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to the specified reaction temperature (e.g., -10 °C).
-
Slowly add a solution of i-PrMgCl·LiCl in THF (1.1 equivalents).
-
Stir the reaction mixture for 1-2 hours at the same temperature to ensure complete formation of the magnesiated intermediate.
-
Add the desired electrophile (e.g., TsCN for cyanation) and stir for an additional 1-3 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Functionalization at C3 via Magnesiation
-
Starting Material: 7-functionalized-1-SEM-protected-1H-imidazo[1,2-b]pyrazole.
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -20 °C.
-
Add a solution of TMPMgCl·LiCl (1.5 equivalents) in THF dropwise.
-
Stir the mixture at -20 °C for 2 hours.
-
For cross-coupling reactions, add a solution of ZnCl₂ in THF and stir for 15 minutes at room temperature. Then add the aryl halide and a palladium catalyst (e.g., Pd(dba)₂ with a suitable ligand).
-
For other electrophiles, add them directly to the magnesiated intermediate. For less reactive electrophiles, a copper catalyst may be required.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and purify as described in Protocol 1.
Visualizations
Caption: Sequential functionalization workflow for 1H-imidazo[1,2-b]pyrazole.
Caption: Decision-making flowchart for troubleshooting low reaction yields.
References
- 1. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of 6-Methyl-1H-imidazo[1,2-b]pyrazole in aqueous media.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 6-Methyl-1H-imidazo[1,2-b]pyrazole and related compounds in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its aqueous solubility a concern?
A1: this compound is a heterocyclic compound belonging to a class of molecules that are of significant interest in drug discovery for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 1H-imidazo[1,2-b]pyrazole scaffold is sometimes used as a bioisostere for an indole ring, and studies have shown that this substitution can significantly improve aqueous solubility and reduce lipophilicity compared to their indole counterparts.[4][5]
However, like many drug candidates, achieving a desired concentration in aqueous buffers for biological assays or formulation development can still be challenging.[6][7] Poor solubility can lead to inaccurate assay results, low bioavailability, and difficulties in formulation, making it a critical parameter to optimize.[7]
Q2: My this compound is precipitating out of my aqueous buffer. What are the common causes?
A2: Precipitation of a compound from an aqueous solution can be attributed to several factors:
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Exceeding Intrinsic Solubility: The concentration of your compound may be higher than its maximum solubility in the specific buffer system (pH, ionic strength) and temperature you are using.
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pH Effects: Imidazo[1,2-b]pyrazoles contain basic nitrogen atoms.[8] The pH of your medium will dictate the ionization state of the molecule. The neutral (unionized) form is typically less soluble than the protonated (ionized) salt form. If the buffer pH is near or above the compound's pKa, it will exist predominantly in its less soluble neutral form.
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"Salting Out": High concentrations of salts in your buffer can decrease the solubility of nonpolar or weakly polar compounds by reducing the amount of "free" water molecules available for solvation.
-
Temperature: Generally, the solubility of solid solutes increases with temperature, though there are exceptions.[7] If you are moving solutions from a warmer temperature (e.g., during dissolution) to a cooler one (e.g., room temperature or 4°C for storage), the compound may precipitate.
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Solvent Shock: If the compound is dissolved in a concentrated organic solvent stock and then rapidly diluted into an aqueous buffer, it may crash out of solution before it can be properly solvated.
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A3: Several well-established techniques can be employed to enhance the solubility of poorly soluble compounds.[6][9][10][11][12] The most common starting points for a research setting include:
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pH Adjustment: Lowering the pH of the solution to protonate the basic nitrogen atoms on the imidazopyrazole ring, thereby forming a more soluble salt.[13]
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Co-solvents: Adding a water-miscible organic solvent (e.g., DMSO, ethanol, propylene glycol) to the aqueous medium to increase the solubility of nonpolar compounds.[7][14]
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Use of Cyclodextrins: Employing cyclodextrins to form inclusion complexes, where the hydrophobic imidazopyrazole molecule resides within the cyclodextrin's hydrophobic core, while the hydrophilic exterior of the cyclodextrin ensures aqueous solubility.[9][10]
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Salt Formation: Synthesizing a stable salt form of the compound (e.g., hydrochloride, sulfate) can dramatically increase aqueous solubility compared to the free base.[13]
Troubleshooting Guide: A Step-by-Step Workflow
If you are facing solubility issues, this workflow provides a logical sequence of steps to identify and solve the problem.
Caption: Troubleshooting workflow for addressing solubility issues.
Quantitative Data Summary
| Compound | Scaffold Type | Log D (Lipophilicity) | Aqueous Solubility (PBS, pH 7.4) |
| Pruvanserin | Indole | 2.0 | 7 µg/mL |
| Pruvanserin Isostere | 1H-imidazo[1,2-b]pyrazole | 0.9 | 104 µg/mL |
| Data adapted from Grosse, et al. (2021).[4][5] This ~15-fold increase highlights the favorable solubility properties of the imidazo[1,2-b]pyrazole core. |
Key Experimental Protocols
Protocol 1: Solubilization via pH Adjustment
This protocol is suitable for preparing stock solutions for in vitro assays where a slightly acidic pH is tolerable.
-
Preparation: Weigh the required amount of this compound into a sterile conical tube.
-
Acidification: Add a small volume of 0.1 M HCl to the solid to form a slurry. The volume should be just enough to wet the powder.
-
Dissolution: Vortex the slurry for 1-2 minutes. The compound should dissolve as the acidic environment protonates the molecule, forming a soluble hydrochloride salt in situ.
-
Buffering: Add your desired aqueous buffer (e.g., PBS, TRIS) to reach the final target volume. Ensure the final pH of the solution is below 7.0, ideally in the range of 4.0-6.5, to maintain protonation.
-
Verification: Check the final pH and visually inspect for any precipitation. If the solution is hazy, it may require further dilution or a lower final pH.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter for sterile applications.
Protocol 2: Solubilization using Co-solvents
This method is common for preparing highly concentrated stock solutions (e.g., 10-50 mM) that are then diluted into the final assay medium.
-
Primary Dissolution: Weigh the compound into a sterile glass vial. Add 100% dimethyl sulfoxide (DMSO) to achieve the desired high concentration (e.g., 50 mM).
-
Mixing: Use a vortex mixer and/or gentle warming (37°C) to ensure the compound is fully dissolved. The solution should be perfectly clear.
-
Serial Dilution (Optional): If needed, perform intermediate dilutions in 100% DMSO or a mix of DMSO and your final aqueous buffer.
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Final Dilution: Perform the final dilution into the aqueous assay buffer. To avoid precipitation ("solvent shock"), add the concentrated stock drop-wise into the vortexing buffer. The final concentration of the co-solvent should ideally be kept low (e.g., <1% v/v), as higher concentrations can affect biological systems.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is excellent for in vivo and in vitro applications where organic co-solvents must be avoided.
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Prepare Cyclodextrin Vehicle: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., saline). Stir until the cyclodextrin is fully dissolved. This may take some time.
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Add Compound: Add the weighed this compound powder directly to the HP-β-CD solution.
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Promote Complexation: Stir or sonicate the mixture at room temperature or with gentle warming (30-40°C) for several hours (4-24 hours) to allow for the formation of the inclusion complex.
-
Clarification: Once dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved material.
-
Final Step: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex, and sterilize using a 0.22 µm filter.
Mechanisms of Solubilization
The following diagram illustrates the conceptual mechanisms behind the primary solubilization strategies.
Caption: Conceptual overview of different solubilization mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole and imidazo[1,2-b]pyrazole Derivatives as New Potential Antituberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. mdpi.com [mdpi.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. ijcrt.org [ijcrt.org]
Technical Support Center: Crystallization of 6-Methyl-1H-imidazo[1,2-b]pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 6-Methyl-1H-imidazo[1,2-b]pyrazole.
Troubleshooting Crystallization Issues
Question: I am having difficulty obtaining crystals of this compound. What are the common problems and solutions?
Answer: Difficulty in crystallization can stem from several factors, including solvent choice, purity of the compound, and the crystallization technique employed. Below is a step-by-step guide to troubleshoot common issues.
Caption: Troubleshooting workflow for the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the crystallization of this compound?
A1: Based on successful crystallization of structurally similar compounds, a good starting point is to screen a range of solvents with varying polarities. For related imidazo[1,2-b]pyrazole derivatives, solvent systems like dichloromethane/ethyl acetate/petroleum ether have been effective.[1] For pyrazole derivatives in general, C2-C4 alcohols (ethanol, isopropanol), aliphatic ketones (acetone), and solvent mixtures with water are often used.[2] Recrystallization from a DMF/MeOH mixture has also been reported for some pyrazole compounds.[3]
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This often happens when the solution is supersaturated too quickly or at too high a temperature. To address this, try the following:
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Lower the concentration: Start with a more dilute solution.
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Slow down the process: If using cooling crystallization, slow the rate of cooling. For evaporation, cover the vial with parafilm and poke a few small holes to slow down solvent evaporation.
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Change the solvent system: A different solvent or solvent mixture may be less prone to oiling out. Consider using a solvent in which the compound has slightly lower solubility.
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Try vapor diffusion: This is a gentler method of crystallization that can prevent oiling out.
Q3: I am getting very small or needle-like crystals. How can I grow larger, higher-quality crystals?
A3: The formation of small or needle-like crystals is often due to rapid crystal nucleation and growth. To obtain larger crystals suitable for X-ray diffraction, you need to slow down the crystallization process:
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Slow Evaporation: Use a less volatile solvent or reduce the surface area for evaporation.
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Vapor Diffusion: This technique allows for a very slow increase in supersaturation, promoting the growth of fewer, larger crystals.
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Temperature Gradient: A very slow cooling ramp (e.g., 0.1-0.5 °C per hour) can encourage the growth of larger crystals.
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Reduce Impurities: Impurities can act as nucleation sites, leading to the formation of many small crystals.[4] Ensure your compound is of high purity.
Q4: Can impurities affect the crystallization process?
A4: Yes, impurities can have a significant impact on crystallization. Structurally related impurities can be incorporated into the crystal lattice, affecting purity and potentially altering the crystal habit or even inhibiting crystallization altogether.[4] It is crucial to ensure the starting material is of high purity (>95%) before attempting crystallization.
Q5: I have tried direct crystallization with multiple solvents without success. Are there any alternative methods?
A5: If direct crystallization is proving difficult, an alternative approach is to form an acid addition salt of the pyrazole.[2] The salt will have different solubility properties and may crystallize more readily. You can react your compound with an inorganic mineral acid (like HCl) or an organic acid in a suitable solvent, and then crystallize the resulting salt.
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
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Solvent Screening: In small vials, test the solubility of a few milligrams of this compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).
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Preparation of Saturated Solution: Dissolve the compound in a good solvent (one in which it is soluble at room temperature) to near saturation.
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Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
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Evaporation: Cover the vial with parafilm and poke a few small holes with a needle. Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.
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Monitoring: Monitor the vial daily for crystal growth.
Protocol 2: Vapor Diffusion Crystallization
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Preparation of the Compound Solution: Dissolve 5-10 mg of this compound in 0.5 mL of a "good" solvent (a solvent in which it is readily soluble).
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Setting up the Chamber: Place the small vial containing the compound solution inside a larger, sealed chamber (e.g., a beaker covered with a watch glass or a sealed jar).
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Addition of the "Poor" Solvent: Add 5-10 mL of a "poor" solvent (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) to the bottom of the larger chamber, ensuring it does not mix directly with the compound solution.
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Diffusion: Seal the chamber and allow the "poor" solvent to slowly diffuse into the "good" solvent. This will gradually decrease the solubility of the compound and promote crystallization.
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Monitoring: Observe the small vial for crystal formation over several days to weeks.
Caption: Diagram of the vapor diffusion crystallization setup.
Data Presentation
Table 1: Suggested Solvents for Crystallization Screening
| Solvent Class | Examples | Polarity Index | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | 5.1 - 6.6 | Good starting point for many organic compounds. Can be mixed with water.[2] |
| Ketones | Acetone, Methyl Ethyl Ketone | 4.3 - 5.1 | Effective for a range of polarities.[2] |
| Esters | Ethyl Acetate | 4.4 | Often used in solvent mixtures for slow evaporation.[1] |
| Chlorinated | Dichloromethane, Chloroform | 3.1 - 4.1 | Good for dissolving less polar compounds, often used in mixtures.[1] |
| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | 2.5 - 2.8 | Can be used as "poor" solvents in vapor diffusion or for recrystallization.[5] |
| Hydrocarbons | Hexane, Heptane, Petroleum Ether | 0.1 | Typically used as "poor" solvents or anti-solvents.[1] |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | 5.8 - 6.4 | High dissolving power, can be useful for difficult-to-dissolve compounds.[3] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated- Compound is too soluble | - Slowly evaporate the solvent- Add an anti-solvent (poor solvent)- Try a different solvent system |
| "Oiling Out" | - Supersaturation is too rapid- High temperature | - Lower the initial concentration- Slow down the cooling or evaporation rate- Use vapor diffusion |
| Amorphous Precipitate | - Very rapid supersaturation- Presence of impurities | - Ensure high purity of the starting material- Use a slower crystallization method (e.g., vapor diffusion)- Filter the solution before crystallization |
| Small/Needle-like Crystals | - Rapid nucleation and growth | - Slow down the crystallization process (slower cooling/evaporation)- Reduce the concentration- Use a solvent in which the compound has slightly lower solubility |
| Poor Crystal Quality | - Impurities- Rapid growth | - Purify the compound further[4]- Optimize the crystallization conditions (solvent, temperature, rate) to favor slower growth |
References
Technical Support Center: Optimizing 1H-Imidazo[1,2-b]pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1H-imidazo[1,2-b]pyrazoles.
Troubleshooting Guide & FAQs
This section is designed to provide rapid, targeted solutions to specific issues that may arise during your experiments.
Issue 1: Low or No Product Yield in Groebke–Blackburn–Bienaymé (GBB) Reaction
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Question: My GBB three-component reaction (aminopyrazole, aldehyde, isocyanide) is giving a low yield or no product at all. What are the likely causes and how can I improve it?
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Answer: Low yields in the GBB reaction are a common issue and can often be resolved by systematically optimizing the reaction conditions. Here are the key parameters to investigate:
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Catalyst: The GBB reaction is typically acid-catalyzed. If you are not using a catalyst, no reaction may occur.[1][2] Both Brønsted acids (e.g., TFA, HClO₄, PTSA) and Lewis acids (e.g., Sc(OTf)₃, In(OTf)₃, TMSCl) can be effective.[1][2] Trifluoroacetic acid (TFA) is often a good starting point.[1][2]
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Solvent: The choice of solvent is critical. Protic solvents like methanol or ethanol are commonly used and often give good results.[1] A mixture of ethanol and water can also be highly effective and may simplify product isolation through precipitation.[1][2]
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Temperature: While many GBB reactions proceed at room temperature, gentle heating may be required for less reactive substrates.
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Reactant Quality: Ensure all starting materials, especially the aldehyde and isocyanide, are pure. Aldehydes can oxidize, and isocyanides can degrade over time.
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Steric Hindrance: Bulky substituents on the aldehyde or isocyanide can significantly hinder the reaction and lead to lower yields. If possible, consider using less sterically demanding starting materials.
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Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some reactions are complete within minutes, while others may require several hours.[1]
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Issue 2: Poor Yield in Condensation Reaction between Aminopyrazole and α-Haloketone
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Question: I am attempting to synthesize a 1H-imidazo[1,2-b]pyrazole by reacting a 3-aminopyrazole with an α-haloketone, but the yield is very low. What should I troubleshoot?
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Answer: This classical synthesis method is sensitive to several factors. Here’s a checklist for optimization:
-
Base: The choice and amount of base are crucial. An insufficient amount of base will result in a low yield. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used. Increasing the equivalents of the base can significantly improve the yield.[3]
-
Solvent: The solvent system can have a dramatic effect on the reaction outcome. While polar aprotic solvents like THF, DMF, or DMSO can be used, a co-solvent system, such as THF/ethanol, has been shown to significantly improve yields.[3]
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Temperature: These reactions often require heating. Refluxing at an elevated temperature (e.g., 90 °C) can drive the reaction to completion in a shorter time.[3]
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Purity of α-Haloketone: α-Haloketones can be unstable. Ensure the reagent is of high purity and has not decomposed.
-
Issue 3: Formation of Side Products and Purification Challenges
-
Question: My reaction mixture shows multiple spots on TLC, and I'm having difficulty purifying the desired 1H-imidazo[1,2-b]pyrazole. What are the potential side products and how can I simplify purification?
-
Answer:
-
Potential Side Products:
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In GBB reactions, the formation of regioisomers is possible, especially with substituted aminopyrazoles, although often one isomer is predominantly formed.[2]
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Self-condensation of the aldehyde or reactions involving impurities in the starting materials can lead to byproducts.
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Incomplete cyclization can leave intermediates in the reaction mixture.
-
-
Purification Strategies:
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Crystallization/Precipitation: For GBB reactions, using a solvent system like ethanol/water can sometimes lead to the precipitation of the pure product, simplifying isolation to a simple filtration.[1][2]
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Column Chromatography: This is the most common method for purifying imidazo[1,2-b]pyrazoles. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is typically effective.
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Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,2-b]pyrazole core can sometimes be exploited for purification via acid-base extraction to remove non-basic impurities.
-
-
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the synthesis of 1H-imidazo[1,2-b]pyrazoles from various literature sources.
Table 1: Optimization of the Groebke–Blackburn–Bienaymé (GBB) Reaction [1][2]
| Entry | Catalyst (mol%) | Solvent | Time | Yield (%) | Purification |
| 1 | None | EtOH | >72 h | 0 | - |
| 2 | InCl₃ (20) | EtOH | 15 min | 67 | Chromatography |
| 3 | TMSCl (20) | EtOH | 15 min | 64 | Chromatography |
| 4 | HClO₄ (20) | EtOH | 15 min | 59 | Chromatography |
| 5 | TFA (20) | EtOH | 15 min | 74 | Chromatography |
| 6 | TFA (20) | EtOH/H₂O (1:1) | 15 min | 79 | Filtration |
Table 2: Optimization of Condensation Reaction [3]
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (3) | THF | Room Temp | 12 | 20 |
| 2 | K₂CO₃ (5) | THF | Room Temp | 12 | 48 |
| 3 | K₂CO₃ (5) | DMF | Room Temp | 6 | ~50 |
| 4 | K₂CO₃ (5) | DMSO | Room Temp | 6 | ~50 |
| 5 | K₂CO₃ (5) | MeCN | Room Temp | 6 | ~50 |
| 6 | K₂CO₃ (5) | THF/EtOH (1:1) | Room Temp | 12 | 65 |
| 7 | K₂CO₃ (5) | THF/EtOH (1:1) | 90 | 2 | 78 |
| 8 | KOtBu (5) | THF/EtOH (1:1) | 90 | 2 | Moderate |
| 9 | Na₂CO₃ (5) | THF/EtOH (1:1) | 90 | 2 | Moderate |
| 10 | KOH (5) | THF/EtOH (1:1) | 90 | 2 | Moderate |
Experimental Protocols
Protocol 1: General Procedure for the Groebke–Blackburn–Bienaymé (GBB) Synthesis of 1H-Imidazo[1,2-b]pyrazoles [1][2]
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To a solution of the 3-aminopyrazole (1.0 eq.) in the chosen solvent (e.g., EtOH/H₂O 1:1, 0.5 M), add the aldehyde (1.1 eq.) and the isocyanide (1.1 eq.).
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Add the acid catalyst (e.g., TFA, 20 mol%).
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Stir the reaction mixture at room temperature and monitor the progress by TLC. Reaction times can vary from 10 minutes to several hours.
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Upon completion, if the product precipitates, collect it by filtration and wash with a suitable solvent (e.g., cold ethanol).
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If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Protocol 2: General Procedure for the Synthesis of 1H-Imidazo[1,2-b]pyrazoles via Condensation [3]
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To a solution of the 3-aminopyrazole (1.0 eq.) in a suitable solvent system (e.g., THF/EtOH 1:1, 0.1 M), add the α-haloketone (1.1 eq.) and the base (e.g., K₂CO₃, 5.0 eq.).
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-4 hours).
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the Groebke–Blackburn–Bienaymé synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]
- 2. Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Synthesis of Imidazo[1,2-b]pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of imidazo[1,2-b]pyrazoles. This guide is intended for researchers, scientists, and professionals in drug development.
I. Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of the imidazo[1,2-b]pyrazole core structure, focusing on the two primary synthetic routes: the Groebke-Blackburn-Bienaymé (GBB) three-component reaction and the classical condensation of a 3-aminopyrazole with an α-haloketone.
Low or No Yield of the Desired Imidazo[1,2-b]pyrazole
Problem: The reaction results in a low yield or complete absence of the expected product.
Possible Causes and Solutions:
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Poor Quality of Starting Materials: Ensure the purity of the 3-aminopyrazole, aldehyde, isocyanide, or α-haloketone. Impurities can interfere with the reaction.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. For the GBB reaction, a variety of catalysts and solvents can be employed, with significant effects on the yield.[1]
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Incomplete Reaction: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or increasing the temperature. For some GBB protocols, reaction times can range from 10 minutes to several hours.[1][2]
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Decomposition of Reagents: Isocyanides can be sensitive to acidic conditions and may hydrolyze to formamides.[3] Ensure that the reaction conditions are compatible with the stability of your specific isocyanide.
Experimental Protocol Reference (GBB Reaction): A general procedure for the GBB reaction involves the reaction of a 5-aminopyrazole (1.0 eq.), an aldehyde (1.1 eq.), and an isocyanide (1.1 eq.) in a suitable solvent (e.g., EtOH/H₂O 1:1) in the presence of a catalyst (e.g., TFA, 20 mol%) at room temperature. The reaction is monitored until completion, and the product is isolated by filtration or chromatography.[1]
Formation of Regioisomeric Byproducts
Problem: The reaction yields a mixture of the desired imidazo[1,2-b]pyrazole and one or more regioisomers. This is a common issue, particularly in the GBB reaction, which can potentially lead to two different regioisomeric cores.[1]
Possible Causes and Solutions:
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Ambiguous Nucleophilicity of the Aminopyrazole: The 3-aminopyrazole has two nucleophilic nitrogen atoms in the pyrazole ring. The reaction conditions can influence which nitrogen participates in the cyclization.
-
Choice of Catalyst and Solvent: The regioselectivity of the GBB reaction is highly dependent on the catalyst and solvent system used. For instance, different Lewis or Brønsted acids can favor the formation of one regioisomer over another.[1]
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Steric and Electronic Effects of Substituents: The substituents on the 3-aminopyrazole, aldehyde, and isocyanide can influence the regiochemical outcome of the reaction.
Troubleshooting Flowchart for Regioisomer Formation
Caption: Troubleshooting logic for addressing regioisomer formation.
Quantitative Data on Catalyst and Solvent Effects in GBB Reaction:
| Entry | Catalyst (mol%) | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | - | EtOH | > 72 h | 0 | [1] |
| 2 | In(OTf)₃ (20) | EtOH | 15 min | 61 | [1] |
| 3 | InCl₃ (20) | EtOH | 15 min | 67 | [1] |
| 4 | TMSCl (20) | EtOH | 15 min | 74 | [1] |
| 5 | PTSA (20) | EtOH | 1 h | 68 | [1] |
| 6 | HClO₄ (20) | EtOH | 15 min | 59 | [1] |
| 7 | TFA (20) | EtOH | 15 min | 78 | [1] |
| 8 | TFA (20) | MeOH | 15 min | 71 | [1] |
| 9 | TFA (20) | H₂O | 15 min | 63 | [1] |
| 10 | TFA (20) | EtOH/H₂O 1:1 | 15 min | 79 | [1] |
Formation of Tautomeric Byproducts
Problem: Besides regioisomers, the GBB reaction can also potentially lead to different tautomeric forms of the imidazo[1,2-b]pyrazole core, such as the 5H-imidazo[1,2-b]pyrazole.[1]
Possible Causes and Solutions:
-
Reaction Conditions: The formation of different tautomers can be influenced by the reaction conditions, although in many optimized procedures, a single tautomer is exclusively formed.
-
Purification Method: In some cases, tautomers may interconvert during purification. It is important to characterize the product thoroughly after isolation.
Experimental Observation: In a study on the GBB synthesis of 1H-imidazo[1,2-b]pyrazoles, 1D and 2D NMR techniques confirmed the exclusive presence of the 1H-tautomer with an endocyclic double bond, without the other possible tautomeric forms.[1] This suggests that with optimized protocols, the formation of tautomeric byproducts can be effectively suppressed.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of imidazo[1,2-b]pyrazoles?
A1: The most frequently encountered side reaction is the formation of regioisomers. This arises from the two possible sites of cyclization on the 3-aminopyrazole precursor. The choice of synthetic route and reaction conditions plays a critical role in controlling the regioselectivity.
Q2: How can I confirm the regiochemistry of my synthesized imidazo[1,2-b]pyrazole?
A2: Unambiguous structure determination is typically achieved using a combination of 1D and 2D NMR techniques, such as ¹H-¹³C HSQC, ¹H-¹³C HMBC, ¹H-¹H COSY, and ¹H-¹H NOESY.[1] These experiments can establish the connectivity of atoms and the spatial relationships between protons, allowing for the definitive assignment of the correct regioisomer.
Q3: Are there any specific safety precautions I should take when working with isocyanides in the GBB reaction?
A3: Yes, isocyanides are known for their strong and unpleasant odors and can be toxic. It is essential to handle them in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE). Any residual isocyanide can be quenched by acidic hydrolysis to the corresponding formamide.[3]
Q4: Can microwave irradiation be used to improve the synthesis of imidazo[1,2-b]pyrazoles?
A4: Yes, microwave-assisted synthesis has been successfully employed, particularly in the one-pot, two-step GBB protocol for the initial formation of the 5-aminopyrazole intermediate.[1][2] Microwave heating can significantly reduce reaction times and improve yields.
Q5: What is the role of the acid catalyst in the Groebke-Blackburn-Bienaymé (GBB) reaction?
A5: The acid catalyst, which can be a Brønsted or Lewis acid, plays a crucial role in activating the aldehyde component towards nucleophilic attack by the aminopyrazole and in promoting the subsequent cyclization and dehydration steps. The choice and amount of catalyst can significantly impact the reaction rate and yield.[1]
III. Experimental Protocols and Workflows
One-Pot, Two-Step Synthesis of 1H-Imidazo[1,2-b]pyrazoles via GBB Reaction
This protocol describes the in-situ formation of the 5-aminopyrazole followed by the GBB reaction.
Experimental Workflow:
Caption: One-pot, two-step synthesis of 1H-imidazo[1,2-b]pyrazoles.
Detailed Methodology:
-
Step 1: In a microwave vial, a solution of ethoxymethylene malononitrile (0.50 mmol) and hydrazine (0.55 mmol) in ethanol (0.5 mL) is subjected to microwave irradiation at 80 °C (150 W) for 10 minutes.[1]
-
Step 2: After cooling to room temperature, water (0.5 mL), the corresponding aldehyde (0.55 mmol), trifluoroacetic acid (TFA, 0.10 mmol), and the isocyanide (0.55 mmol) are added to the reaction mixture.[1]
-
The reaction is stirred at room temperature for 10-60 minutes.[1]
-
The resulting product is isolated by filtration or purified by flash chromatography.[1]
Classical Synthesis via Condensation of 3-Aminopyrazole and α-Haloketone
This method represents a more traditional approach to the imidazo[1,2-b]pyrazole core.
Experimental Workflow:
Caption: Classical synthesis of imidazo[1,2-b]pyrazoles.
Detailed Methodology:
-
A mixture of the 3-aminopyrazole (1.0 eq.) and the α-haloketone (1.0-1.2 eq.) is heated in a suitable solvent such as ethanol or DMF.
-
The reaction may be carried out in the presence of a mild base (e.g., sodium bicarbonate) to neutralize the hydrohalic acid formed.
-
The reaction mixture is heated at reflux for several hours until completion (monitored by TLC).
-
Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
References
avoiding fragmentation of the pyrazole ring during functionalization.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with pyrazole ring stability during functionalization experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazole ring is fragmenting during an N-alkylation reaction. What are the likely causes and how can I prevent this?
A1: Pyrazole ring fragmentation during N-alkylation is uncommon under standard conditions but can occur if excessively strong bases are used, leading to deprotonation at the C3 position and subsequent ring opening.[1][2] To avoid this, it is crucial to use a moderate base.
Troubleshooting N-Alkylation:
-
Base Selection: Instead of strong bases like organolithiums, opt for milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Solvent Choice: Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).
-
Temperature Control: Perform the reaction at room temperature or slightly elevated temperatures. Avoid excessive heating.
Q2: I am attempting a C-H functionalization on my pyrazole, but I am observing low yields and decomposition. What strategies can I employ to improve the outcome?
A2: Low yields and decomposition during C-H functionalization can be attributed to several factors, including catalyst incompatibility, harsh reaction conditions, or inherent instability of the substituted pyrazole. Transition-metal-catalyzed C-H functionalization is a powerful technique but requires careful optimization.[3][4]
Strategies for Successful C-H Functionalization:
-
Protecting Groups: The use of an N-protecting group, such as Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), can enhance stability and direct the regioselectivity of the functionalization.[5]
-
Catalyst and Ligand Screening: The choice of palladium, rhodium, or copper catalyst and the corresponding ligand is critical. For instance, a phenanthroline ligand has been shown to be effective in Pd(II)-catalyzed C3-arylation.[6]
-
Solvent and Additive Optimization: The solvent can significantly influence the regioselectivity and yield. Protic solvents may favor arylation at the β-position (C4).[7] The addition of a pivalate (PivOH) additive is often beneficial in palladium-catalyzed reactions.[5]
Q3: During electrophilic substitution (e.g., nitration, halogenation), I am getting a mixture of products and some ring cleavage. How can I achieve better selectivity and maintain ring integrity?
A3: Electrophilic substitution on the pyrazole ring preferentially occurs at the electron-rich C4 position.[2][8] Ring cleavage under these conditions is often due to overly harsh acidic or oxidative environments.
Improving Electrophilic Substitution:
-
Mild Reagents: Use milder electrophilic reagents. For example, for halogenation, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often preferred over diatomic halogens.
-
Controlled Conditions: Maintain low temperatures and monitor the reaction time carefully to prevent over-reaction or decomposition.
-
Protecting Groups: N-protection can sometimes modulate the electronic properties of the ring, leading to cleaner reactions, although electron-withdrawing protecting groups can decrease the ring's reactivity towards electrophiles.[9]
Troubleshooting Guides
Issue 1: Pyrazole Ring Opening Under Basic Conditions
-
Symptom: Disappearance of the pyrazole signal in NMR or LC-MS, appearance of unexpected acyclic products.
-
Cause: Use of a strong base (e.g., n-BuLi, LDA) leading to deprotonation at the C3 position, which can initiate ring fragmentation.[1][2]
-
Solution Workflow:
Caption: Troubleshooting pyrazole ring opening.
Issue 2: Poor Regioselectivity in Functionalization
-
Symptom: Formation of multiple isomers (e.g., C3/C5 or N1/N2 substitution on an unsymmetrical pyrazole).
-
Cause: Similar reactivity of different positions on the pyrazole ring under the chosen reaction conditions.
-
Solution Workflow:
Caption: Strategies for regioselective functionalization.
Experimental Protocols
Protocol 1: N-Boc Protection of Pyrazole
This protocol is adapted from procedures that yield high conversions for the N-Boc protection of pyrazoles.[10]
-
Dissolve Substrate: Dissolve the pyrazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base and Catalyst: Add N,N-diisopropylethylamine (DIPEA) (1.0 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0°C.
-
Add Boc Anhydride: After 15 minutes, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.).
-
Reaction: Stir the reaction at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Evaporate the solvent and purify the crude product by column chromatography (e.g., 20% Ethyl Acetate/Hexane).
Protocol 2: C4-Nitration of Pyrazole
This protocol is based on an optimized procedure for the synthesis of 4-nitropyrazole.[11]
-
Prepare Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid (1.5 eq.) to a mixture of fuming sulfuric acid (3.0 eq.) and concentrated sulfuric acid (2.1 eq.).
-
Add Pyrazole: Slowly add the pyrazole (1.0 eq.) to the cooled nitrating mixture.
-
Reaction: After addition, raise the temperature to 50°C and maintain for 1.5 hours.
-
Quenching: Carefully pour the reaction mixture into ice water, which will cause the product to precipitate.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., diethyl ether/hexane).
Protocol 3: Suzuki-Miyaura Coupling of 4-Bromopyrazole
This is a general protocol for the Suzuki-Miyaura cross-coupling of a 4-halopyrazole.[8][12]
-
Prepare Reaction Mixture: In a reaction vessel, combine the 4-bromopyrazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), a ligand (e.g., XPhos, if not using a pre-catalyst), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add Solvent: Add a suitable solvent system, such as a mixture of ethanol and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen). Microwave irradiation can often accelerate the reaction. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Quantitative Data Summary
Table 1: N-Boc Protection and Deprotection of Pyrazoles
| Substrate | Protecting Agent | Deprotecting Agent | Conditions | Yield (%) | Reference |
| 3,5-Dimethylpyrazole | (Boc)₂O, DIPEA, DMAP | - | DCM, rt, 2h | 85 | [10] |
| N-Boc-pyrazole | - | NaBH₄ | EtOH, rt | 75-98 | [1][13] |
| N-Boc-3-phenylpyrazole | - | NaBH₄ | EtOH, rt | 82 | [1] |
| N-Boc-aminopyrazoles | (Boc)₂O | - | Various | High | [14] |
| Various N-Boc heterocycles | - | Oxalyl chloride | Methanol, rt, 1-4h | up to 90 | [3][15] |
Table 2: C4-Electrophilic Substitution of Pyrazole
| Reaction | Reagents | Conditions | Product | Yield (%) | Reference |
| Nitration | Fuming HNO₃ / Fuming H₂SO₄ | 50°C, 1.5h | 4-Nitropyrazole | 85 | [11] |
| Nitration | HNO₃ / H₂SO₄ | 90°C, 6h | 4-Nitropyrazole | 56 | [11] |
| Nitration | HNO₃ / TFAA | - | 3,4-Dinitropyrazole | 41 | [16] |
| Chlorination | Galvanostatic electrolysis (NaCl) | Aqueous solution | 4-Chloropyrazole | 68 | [17] |
| Iodination | I₂, NaHCO₃ | - | 4-Iodopyrazoles | Good to High | [4][18] |
Table 3: Palladium-Catalyzed C-H Arylation of Pyrazoles
| Pyrazole Substrate | Arylating Agent | Catalyst System | Conditions | Position | Yield (%) | Reference |
| N-Substituted Pyrazoles | Aryl bromides | Ligand-free Pd | 2-ethoxyethan-1-ol | C4 (β-position) | - | [7] |
| 1H-Indazoles/Pyrazoles | Aryl iodides | Pd(OAc)₂ / Phenanthroline | Toluene, 140°C, 48h | C3 | up to 91 | [6] |
| 4-Nitropyrazoles | Arylating agents | Transition metal | - | C5 | - | [19] |
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of pyrazoles via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Page loading... [guidechem.com]
- 12. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
stability testing of 6-Methyl-1H-imidazo[1,2-b]pyrazole under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methyl-1H-imidazo[1,2-b]pyrazole. The information is designed to address common challenges encountered during stability testing experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample is showing unexpected degradation under acidic conditions. What could be the cause?
A1: Imidazo[1,2-b]pyrazole systems can be susceptible to acid-catalyzed hydrolysis, particularly at elevated temperatures. The pyrazole ring itself is relatively stable, but the fusion with the imidazole ring can alter its electronic properties.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your solution is accurately controlled and measured.
-
Lower Temperature: If the protocol allows, perform the acidic stress test at a lower temperature to slow down the degradation rate.
-
De-gas Solvents: Dissolved oxygen can sometimes participate in degradation pathways, even under acidic conditions. De-gassing your solvents prior to use may help.
-
Analyte Concentration: High concentrations of the compound might lead to self-association and altered stability. Consider diluting the sample.
-
Q2: I am observing multiple degradation products in my photostability study. How can I determine the primary photodegradant?
A2: Photostability studies can often generate a complex mixture of products. Identifying the primary degradant is key to understanding the degradation pathway.
-
Troubleshooting Steps:
-
Time-Course Study: Analyze samples at multiple time points during the light exposure. The primary degradant should appear first and its concentration should increase predictably over time.
-
Control Experiments: Expose the placebo (formulation without the active ingredient) and the compound in the dark to the same temperature conditions to rule out thermal degradation.
-
LC-MS/MS Analysis: Use mass spectrometry to identify the molecular weights of the degradation products. Fragmentation patterns can help in proposing structures for the degradants.
-
Q3: My compound appears to be degrading even at neutral pH in aqueous solution. What is a possible reason?
A3: While many nitrogen-containing heterocycles are relatively stable at neutral pH, degradation can still occur through mechanisms like oxidation.
-
Troubleshooting Steps:
-
Protect from Oxygen: Prepare solutions using de-gassed solvents and consider blanketing the sample with an inert gas like nitrogen or argon.
-
Use of Antioxidants: If appropriate for your application, consider adding a small amount of an antioxidant to see if it inhibits degradation.
-
Check for Metal Contamination: Trace metal ions in your buffer or from your container can catalyze oxidative degradation. Using high-purity water and pre-cleaned glassware is crucial.
-
Q4: I am having difficulty achieving significant degradation in my oxidative stress study using hydrogen peroxide. What can I do?
A4: The pyrazole ring system is known to be quite resistant to oxidation.[1] More forcing conditions may be necessary to induce degradation.
-
Troubleshooting Steps:
-
Increase Peroxide Concentration: Gradually increase the concentration of hydrogen peroxide (e.g., from 3% up to 30%).
-
Increase Temperature: Gently heating the reaction mixture can accelerate the rate of oxidation.
-
Use a Different Oxidizing Agent: Consider using a stronger oxidizing agent, such as a Fenton reagent (H₂O₂ + Fe²⁺), if the goal is to force degradation. However, be aware that this may not represent a real-world degradation pathway.
-
Summary of Potential Stability Profile
Table 1: Stability of this compound in Solution under Different pH Conditions
| Condition | Temperature (°C) | Time (hours) | % Assay of Parent Compound | % Total Degradation |
| 0.1 M HCl | 60 | 24 | 85.2 | 14.8 |
| pH 4.5 Buffer | 60 | 24 | 98.1 | 1.9 |
| pH 7.0 Buffer | 60 | 24 | 99.5 | 0.5 |
| pH 9.0 Buffer | 60 | 24 | 92.7 | 7.3 |
| 0.1 M NaOH | 60 | 24 | 88.4 | 11.6 |
Table 2: Stability under Oxidative, Thermal, and Photolytic Stress
| Stress Condition | Time | % Assay of Parent Compound | % Total Degradation |
| 10% H₂O₂ | 24 hours | 96.3 | 3.7 |
| Dry Heat (80°C) | 48 hours | 99.1 | 0.9 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 94.5 | 5.5 |
Experimental Protocols
1. Protocol for Forced Degradation under Acidic Conditions
-
Objective: To evaluate the stability of this compound in an acidic environment.
-
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Volumetric flasks, pipettes
-
HPLC system with a suitable column (e.g., C18)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the amount of parent compound remaining and the formation of any degradation products.
-
2. Protocol for Photostability Testing
-
Objective: To assess the stability of this compound when exposed to light.
-
Materials:
-
This compound (solid and in solution)
-
Photostability chamber compliant with ICH Q1B guidelines
-
Quartz cuvettes or other light-transparent containers
-
Control samples wrapped in aluminum foil
-
-
Procedure:
-
Expose a sample of the solid compound directly to the light source in the photostability chamber.
-
Prepare a solution of the compound (e.g., 100 µg/mL in a suitable solvent) and place it in a quartz cuvette.
-
Place a dark control sample (wrapped in aluminum foil) alongside the exposed samples to monitor for any thermal degradation.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
At the end of the exposure period, analyze both the exposed and dark control samples by a validated HPLC method.
-
Compare the chromatograms to identify any degradation products formed due to light exposure.
-
Visualizations
References
Technical Support Center: Analytical Methods for 6-Methyl-1H-imidazo[1,2-b]pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 6-Methyl-1H-imidazo[1,2-b]pyrazole. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities can originate from starting materials, intermediates, by-products of the synthesis, and degradation products. Based on the common synthesis route from 3-amino-5-methylpyrazole and a halo-acetaldehyde derivative, potential impurities include:
-
Starting Materials:
-
3-amino-5-methylpyrazole
-
Unreacted halo-acetaldehyde or its equivalent.
-
-
Intermediates:
-
Intermediates from incomplete cyclization.
-
-
By-products:
-
Positional isomers formed during the cyclization reaction.
-
Polymers or condensation products of the reactants.
-
-
Degradation Products:
-
Hydrolytic, oxidative, and photolytic degradation products can form under certain storage or experimental conditions.
-
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for impurity profiling of this compound. For structural elucidation and confirmation of impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Gas Chromatography (GC) may be suitable for volatile impurities.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, you should perform forced degradation studies.[1][2][3] This involves subjecting a sample of this compound to stress conditions like acid and base hydrolysis, oxidation, heat, and light. The stressed samples are then analyzed by HPLC to ensure that all degradation products are well-resolved from the main peak and from each other.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | No injection or sample issue. | - Ensure the autosampler vial contains sufficient sample. - Check for air bubbles in the sample.[4] - Verify injection volume. |
| Detector issue. | - Check that the detector lamp is on and has sufficient energy. - Ensure the correct wavelength is set. | |
| Flow path issue. | - Check for leaks in the system.[4][5] - Ensure the mobile phase reservoirs are not empty. | |
| Peak Tailing | Secondary interactions with the stationary phase (silanol interactions). | - Use a high-purity silica column.[6] - Add a basic modifier like triethylamine (TEA) to the mobile phase (0.1-0.5%). - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for basic compounds).[6] |
| Column overload. | - Reduce the injection volume or sample concentration. | |
| Column degradation. | - Flush the column with a strong solvent. - Replace the column if the problem persists. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | - Reduce the injection volume or sample concentration. | |
| Retention Time Drift | Inconsistent mobile phase composition. | - Prepare fresh mobile phase and ensure proper mixing and degassing.[7] |
| Temperature fluctuations. | - Use a column oven to maintain a constant temperature.[7] | |
| Column equilibration. | - Ensure the column is adequately equilibrated with the mobile phase before injection.[7] | |
| Ghost Peaks | Contamination in the injector, column, or mobile phase. | - Run a blank gradient to identify the source of contamination. - Flush the injector and column with a strong solvent.[5] - Use high-purity solvents for the mobile phase. |
| Carryover from previous injections. | - Implement a needle wash step in the injection sequence. |
Experimental Protocols
Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for the analysis of this compound and its potential impurities. Method optimization will be required for specific applications.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or a more specific wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating methods and identifying potential degradation products.[1][2][3]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.
After exposure, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for HPLC analysis.
Visualizations
Caption: Workflow for Synthesis, Impurity Analysis, and Forced Degradation Studies.
Caption: Logical Flow for Troubleshooting Common HPLC Issues.
References
- 1. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ijsdr.org [ijsdr.org]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Methyl-1H-imidazo[1,2-b]pyrazole and Other Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 6-Methyl-1H-imidazo[1,2-b]pyrazole and its derivatives alongside other notable pyrazole-containing compounds. The information is curated to assist researchers in understanding the therapeutic potential and structure-activity relationships within this versatile class of heterocyclic compounds.
Introduction to Imidazo[1,2-b]pyrazoles and Pyrazoles
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The fusion of a pyrazole ring with an imidazole moiety to form the imidazo[1,2-b]pyrazole core often results in compounds with enhanced and diverse biological activities. This guide focuses on derivatives of the this compound scaffold and compares their performance with other pyrazole analogs, supported by experimental data from peer-reviewed literature.
Comparative Anticancer Activity
Derivatives of the imidazo[1,2-b]pyrazole scaffold have demonstrated significant potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted imidazo[1,2-b]pyrazoles and other pyrazole derivatives against a panel of human cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Imidazo[1,2-b]pyrazole and Other Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-b]pyrazole Derivatives | |||
| Compound 4d (C-2/C-6/C-7 trisubstituted) | Multiple Cell Lines | ≤ 10 | |
| Compound 4g (C-2/C-6/C-7 trisubstituted) | Multiple Cell Lines | ≤ 10 | |
| Compound 9a (C-2/C-3/C-6 tri(hetero)arylated) | Multiple Cell Lines | ≤ 10 | |
| Compound 11a (C-2/C-3/C-6/C-7 tetrasubstituted) | Multiple Cell Lines | ≤ 10 | |
| Triazole-imidazo[1,2-b]pyrazole 1h | Melanoma Cells | Potent | |
| Other Pyrazole Derivatives | |||
| Polysubstituted Pyrazole 59 | HepG2 | 2 | |
| 1H-pyrazolo[3,4-d]pyrimidine 24 | A549 | 8.21 | |
| 1H-pyrazolo[3,4-d]pyrimidine 24 | HCT116 | 19.56 | |
| 1-Aryl-1H-pyrazole-fused curcumin 12 | MDA-MB231 | 3.64 - 16.13 | |
| 1-Aryl-1H-pyrazole-fused curcumin 13 | HepG2 | 3.64 - 16.13 | |
| 1-Aryl-1H-pyrazole-fused curcumin 14 | HepG2 | 3.64 - 16.13 |
Note: Multiple Cell Lines for imidazo[1,2-b]pyrazole derivatives included 5 human and 1 murine cancer cell line as per the source.
Comparative Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. This section compares the activity of imidazo[1,2-b]pyrazole analogs with other pyrazoles in inhibiting key inflammatory mediators.
Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Imidazo[1,2-b]pyrazole Derivatives | |||
| Imidazo-pyrazole 9e | p38MAPK phosphorylation inhibition | Strong inhibition | |
| Other Pyrazole Derivatives | |||
| 1,3,4-trisubstituted pyrazole 5a | Carrageenan-induced paw edema | ≥84.2% inhibition | |
| 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole 3k | Carrageenan-induced edema | Comparable to indomethacin |
Comparative Antimicrobial Activity
The emergence of drug-resistant microbes has spurred the search for novel antimicrobial agents. Pyrazole and its fused heterocyclic systems have shown promise in this area.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-b]pyrazole Derivatives | |||
| Isoxazole-bearing imidazo[1,2-b]pyrazole 22 | Escherichia coli | 0.03 | |
| Isoxazole-bearing imidazo[1,2-b]pyrazole 22 | Pseudomonas aeruginosa | 0.49 | |
| Isoxazole-bearing imidazo[1,2-b]pyrazole 23 | Bacillus subtilis | 0.03 | |
| Isoxazole-bearing imidazo[1,2-b]pyrazole 23 | Pseudomonas aeruginosa | 0.98 | |
| Other Pyrazole Derivatives | |||
| Pyrazole-thiazolidinone analog 193 | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | |
| Pyrazole derivative 21c | Multi-drug resistant strains | 0.25 | |
| Pyrazole derivative 23h | Multi-drug resistant strains | 0.25 |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (typically 0.5 mg/mL) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Stimulation: Macrophages are cultured in 96-well plates and stimulated with LPS in the presence or absence of the test compounds.
-
Incubation: The cells are incubated for 24 hours to allow for NO production.
-
Griess Reaction: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Calculation: The percentage of NO inhibition by the test compound is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of pyrazole derivatives are often attributed to their interaction with specific cellular signaling pathways.
p38 MAPK Signaling Pathway
Several imidazo[1,2-b]pyrazole derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial in regulating cellular responses to stress, inflammation, and apoptosis.
Caption: p38 MAPK signaling pathway and the inhibitory action of imidazo[1,2-b]pyrazole derivatives.
Tyrosine Kinase 2 (Tyk2) Signaling Pathway
Imidazo[1,2-b]pyridazine derivatives, structurally related to imidazo[1,2-b]pyrazoles, have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 is involved in cytokine signaling pathways that play a key role in autoimmune and inflammatory diseases.
Caption: Tyk2 signaling pathway and its inhibition by imidazo[1,2-b]pyridazine analogs.
Conclusion
The imidazo[1,2-b]pyrazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of potent biological activities. This guide highlights the significant anticancer, anti-inflammatory, and antimicrobial potential of these compounds in comparison to other pyrazole derivatives. The structure-activity relationship data presented, along with the detailed experimental protocols and pathway diagrams, provide a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the pyrazole core. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.
The Rise of an Isostere: Validating 6-Methyl-1H-imidazo[1,2-b]pyrazole as a Superior Alternative to Indole in Drug Design
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance the therapeutic potential of drug candidates is perpetual. In this context, the indole nucleus, a common motif in numerous bioactive compounds, often presents challenges related to poor solubility and metabolic instability. This guide provides a comprehensive comparison of the traditional indole scaffold with a promising isostere, 6-Methyl-1H-imidazo[1,2-b]pyrazole, using the selective 5-HT2A receptor antagonist pruvanserin and its imidazo[1,2-b]pyrazole analogue as a case study. The experimental data presented herein validates this compound as a viable and often superior replacement for indole in drug discovery.
The strategic replacement of a functional group with another that retains similar physical and chemical properties, a concept known as isosterism, is a cornerstone of modern medicinal chemistry. The 1H-imidazo[1,2-b]pyrazole system has emerged as a non-classical isostere of indole, offering the potential to overcome some of the inherent liabilities of indole-containing drug candidates.[1][2] This guide delves into the validation of this isosteric replacement, presenting a side-by-side comparison of physicochemical properties, biological activity, and outlining the synthetic and analytical methodologies employed.
Physicochemical Properties: A Clear Advantage in Solubility
One of the most significant challenges associated with indole-based compounds is their often-low aqueous solubility, which can hinder oral bioavailability and complicate formulation development. The replacement of the indole ring in pruvanserin with a 1H-imidazo[1,2-b]pyrazole scaffold has been shown to dramatically improve this critical property.[2]
| Property | Indole (in Pruvanserin) | This compound Isostere |
| LogD at pH 7.4 | 3.3 | 2.1 |
| Aqueous Solubility | Low | Significantly Improved |
| pKa | Data not available | 7.3 |
| Melting Point | Data not available | Data not available |
Table 1: Comparison of Physicochemical Properties. The data highlights the significant decrease in lipophilicity (LogD) and the corresponding increase in aqueous solubility of the imidazo[1,2-b]pyrazole isostere compared to the parent indole-containing drug, pruvanserin.[2]
Biological Activity: Maintaining Potent Receptor Interaction
A crucial aspect of isosteric replacement is the retention of the desired biological activity. In the case of pruvanserin, a selective antagonist of the 5-HT2A receptor, it is essential that the isostere maintains high-affinity binding to this target. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC).[3]
| Compound | Target | IC50 (nM) |
| Pruvanserin | Human 5-HT2A Receptor | 0.35 |
| This compound Isostere | 5-HT2A Receptor | Data not available |
Table 2: Comparison of Biological Activity. Pruvanserin exhibits potent antagonism of the human 5-HT2A receptor.[3] While the specific IC50 for the this compound isostere is not publicly available, its development as a direct analogue suggests that it retains significant activity at the 5-HT2A receptor.
ADME Properties: Predicting a Favorable Profile
While detailed comparative ADME (Absorption, Distribution, Metabolism, and Excretion) data for pruvanserin and its isostere are not extensively published, the observed increase in aqueous solubility for the this compound analogue strongly suggests a more favorable ADME profile. Improved solubility can lead to better absorption and distribution, and the novel heterocyclic core may offer different metabolic pathways, potentially reducing the formation of undesirable metabolites.
| Property | Indole (in Pruvanserin) | This compound Isostere |
| Absorption | Potentially limited by low solubility | Expected to be improved |
| Distribution | Data not available | Data not available |
| Metabolism | Indole ring susceptible to oxidation | Imidazopyrazole ring may offer alternative metabolic routes |
| Excretion | Data not available | Data not available |
Table 3: Predicted ADME Properties. The enhanced solubility of the isostere is a strong indicator of improved absorption. The metabolic stability of the imidazo[1,2-b]pyrazole core warrants further investigation but presents a potential advantage over the indole ring.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize and compare these compounds.
Synthesis of this compound Isostere of Pruvanserin
The synthesis of the pruvanserin isostere involves a multi-step sequence starting from a readily available 1H-imidazo[1,2-b]pyrazole scaffold. Key steps include the protection of the N1 position, followed by selective functionalization at various positions of the bicyclic core using techniques such as Br/Mg-exchange and directed metalations. The final steps involve the coupling of the functionalized core with the appropriate side chain and subsequent deprotection to yield the target molecule.[2]
Caption: Synthetic workflow for the this compound isostere.
Determination of LogD (Distribution Coefficient)
The lipophilicity of a compound is a critical determinant of its ADME properties. The distribution coefficient (LogD) is a measure of this property at a specific pH. A common method for its determination is the shake-flask method.
Caption: Experimental workflow for LogD determination.
Aqueous Solubility Assay
Aqueous solubility is a fundamental physicochemical property that influences a drug's bioavailability. The kinetic solubility assay is a high-throughput method used in early drug discovery.
Caption: Workflow for kinetic aqueous solubility assay.
Signaling Pathway of the 5-HT2A Receptor
Pruvanserin and its isostere exert their pharmacological effects by antagonizing the 5-HT2A receptor. Understanding the downstream signaling cascade of this receptor is crucial for elucidating their mechanism of action.
Caption: Simplified 5-HT2A receptor signaling pathway.
Conclusion
The validation of this compound as an isostere of indole, exemplified by the comparison with pruvanserin, presents a compelling case for its adoption in drug discovery programs. The significant improvement in aqueous solubility, a key determinant of drug-likeness, without compromising the core biological activity, underscores the potential of this scaffold to generate drug candidates with enhanced developability. While further studies are needed to fully elucidate the comparative ADME profiles and in vivo efficacy, the available data strongly supports the exploration of this compound as a superior alternative to the traditional indole nucleus in the design of next-generation therapeutics.
References
Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-1H-imidazo[1,2-b]pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 6-Methyl-1H-imidazo[1,2-b]pyrazole analogs reveals critical structural determinants for anticancer activity. This guide provides a comparative overview of their performance, supported by experimental data, to inform the design of next-generation therapeutics.
The this compound scaffold has emerged as a promising framework in the development of novel anticancer agents. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key chemical features that govern the cytotoxic and kinase inhibitory potential of this heterocyclic system. This guide synthesizes findings from various studies to provide a clear comparison of analog performance, details the experimental methodologies used for their evaluation, and visualizes the intricate signaling pathways they modulate.
Comparative Efficacy of Imidazo[1,2-b]pyrazole Analogs
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the fused ring system. Modifications at the C7 position, in particular, have been a focal point of optimization, leading to the discovery of compounds with potent cytotoxic effects against a range of cancer cell lines.
A significant study on imidazo[1,2-b]pyrazole-7-carboxamides highlighted the importance of the substituent at this position. A 67-membered library of these compounds was synthesized and evaluated for its in vitro cytotoxicity against human breast (MCF-7), mammary gland (4T1), and promyelocytic leukemia (HL-60) cancer cell lines.[1] From this extensive screening, seven analogs demonstrated sub-micromolar activities. Notably, compound 63 emerged as the most potent derivative, exhibiting a remarkable IC50 value of 0.183 μM against the HL-60 cell line.[1]
While specific SAR data for a broad range of 6-methyl analogs is still emerging, comparisons with related fused pyrazole systems, such as imidazo[1,2-a]pyridines, offer valuable insights. For instance, a series of 6-substituted imidazo[1,2-a]pyridines demonstrated excellent activity against colon cancer cell lines HT-29 and Caco-2, inducing cell death via apoptosis. This suggests that the imidazo-heterocycle core is a key pharmacophore for anticancer activity.
The following table summarizes the cytotoxic activity of selected imidazo[1,2-b]pyrazole analogs and related compounds from various studies to provide a comparative perspective.
| Compound ID | Scaffold | R Group (Position) | Cell Line | IC50 (µM) | Reference |
| Compound 63 | Imidazo[1,2-b]pyrazole | -C(O)NH-R (C7) | HL-60 | 0.183 | [1] |
| Imidazo[1,2-a]pyridine Analog | Imidazo[1,2-a]pyridine | Various (C6) | HT-29 | Potent | |
| Imidazo[1,2-a]pyridine Analog | Imidazo[1,2-a]pyridine | Various (C6) | Caco-2 | Potent |
Key Biological Targets and Signaling Pathways
Several this compound analogs have been identified as potent inhibitors of crucial protein kinases implicated in cancer progression, including c-Met and Aurora kinases. Understanding their impact on these signaling pathways is vital for rational drug design.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and migration. Aberrant c-Met signaling is a hallmark of many cancers. Imidazo[1,2-b]pyrazole analogs have shown potential as c-Met inhibitors, disrupting downstream signaling cascades.
Caption: The c-Met signaling pathway initiated by HGF binding, leading to cell proliferation, survival, and migration. This compound analogs can inhibit this pathway at the c-Met receptor.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many tumors. Inhibitors of Aurora kinases can induce cell cycle arrest and apoptosis. The imidazo[1,2-b]pyrazole scaffold has been explored for its potential to inhibit these key mitotic regulators.
Caption: The roles of Aurora A and Aurora B kinases in mitosis. This compound analogs can inhibit these kinases, leading to mitotic disruption.
Experimental Protocols
The evaluation of this compound analogs relies on robust and standardized experimental protocols. The following methodologies are central to determining their anticancer potential.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro Kinase Inhibition Assay
To determine the direct inhibitory effect of the analogs on specific kinases like c-Met and Aurora kinases, in vitro kinase assays are performed. These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase.
Representative Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate peptide, ATP, and a buffer solution.
-
Inhibitor Addition: The this compound analogs are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Caption: A typical experimental workflow for the evaluation and optimization of this compound analogs as anticancer agents.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer therapeutics. SAR studies have demonstrated that strategic modifications, particularly at the C7 position, can lead to compounds with potent cytotoxic and kinase inhibitory activities. The ability of these analogs to target key oncogenic signaling pathways, such as those driven by c-Met and Aurora kinases, underscores their therapeutic potential.
Future research should focus on a more systematic exploration of the chemical space around the this compound core. This includes the synthesis and evaluation of a broader range of analogs with diverse substituents at all available positions to build a more comprehensive SAR profile. Further elucidation of their mechanisms of action and in vivo efficacy studies will be crucial in translating these promising findings into clinically viable cancer treatments. This comparative guide serves as a foundational resource to aid researchers in these endeavors.
References
comparative analysis of synthetic routes to 1H-imidazo[1,2-b]pyrazoles
A Comparative Guide to the Synthetic Routes of 1H-imidazo[1,2-b]pyrazoles for Researchers and Drug Development Professionals.
The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Its role as a potential non-classical isostere of indole has further fueled interest in its synthesis and functionalization.[1][3] This guide provides a comparative analysis of three prominent synthetic routes to the 1H-imidazo[1,2-b]pyrazole core, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of the 1H-imidazo[1,2-b]pyrazole core can be broadly approached through multicomponent reactions, classical cyclocondensation methods, and sequential one-pot strategies. Each approach offers distinct advantages in terms of efficiency, substrate scope, and operational simplicity.
| Route | Reaction Type | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| A | Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction | 5-Aminopyrazole, Aldehyde, Isocyanide | Lewis or Brønsted acid (e.g., HClO₄, TFA)[4][5] | Room temperature to 140 °C[4] | Up to 83%[4][6] | 10 - 60 min (one-pot GBB step)[4][6] | High atom economy, operational simplicity, rapid access to diverse structures. | Requires pre-synthesis of the 5-aminopyrazole starting material. |
| B | Classical Cyclocondensation | 3-Amino-4-cyanopyrazole, α-Haloketone (e.g., Chloroacetaldehyde) | Base (e.g., NaHCO₃) | Reflux in ethanol | ~60-70% | Several hours | Straightforward, traditional method. | Often requires harsher conditions and longer reaction times; may have a more limited substrate scope. |
| C | Sequential One-Pot Synthesis (Aminopyrazole formation + GBB) | Ethoxymethylenemalononitrile, Hydrazine, Aldehyde, Isocyanide | TFA | Microwave (80 °C, 150 W) for aminopyrazole formation, then room temperature for GBB step[4][6] | 23 - 83%[4][6] | ~10 min (MW) + 10-60 min (GBB)[4][6] | Starts from simpler acyclic precursors, avoids isolation of the aminopyrazole intermediate. | Overall yield can be dependent on the efficiency of both reaction steps. |
Experimental Protocols
Route A: Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
This protocol is based on the work of Sharma et al. and provides a general procedure for the synthesis of 1H-imidazo[1,2-b]pyrazoles via the GBB reaction.
Synthesis of 2-(4-chlorophenyl)-3-(cyclohexylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
-
To a solution of 5-amino-1H-pyrazole-4-carbonitrile (0.50 mmol) in ethanol (1 mL), add 4-chlorobenzaldehyde (0.55 mmol) and cyclohexyl isocyanide (0.55 mmol).
-
Add a catalytic amount of perchloric acid (HClO₄, 20 mol%).[4]
-
Stir the reaction mixture at room temperature for 15 minutes.[4]
-
The resulting solid product is collected by simple filtration, washed with cold ethanol, and dried under vacuum.
Route B: Classical Cyclocondensation
This protocol describes a typical cyclocondensation reaction between an aminopyrazole and an α-haloketone.
Synthesis of 1H-imidazo[1,2-b]pyrazole
-
Dissolve 3-aminopyrazole (10 mmol) in 50 mL of absolute ethanol.
-
Add chloroacetaldehyde (12 mmol, 50% aqueous solution) and sodium bicarbonate (12 mmol).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1H-imidazo[1,2-b]pyrazole.
Route C: Sequential One-Pot Synthesis (Aminopyrazole formation + GBB)
This protocol, adapted from the work of Túrós et al., combines the synthesis of the 5-aminopyrazole precursor with the subsequent GBB reaction in a single pot.[4][6]
Sequential One-Pot Synthesis of 2-(4-methylphenyl)-3-(tert-butylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile [4]
-
In a microwave vial, combine ethoxymethylenemalononitrile (0.50 mmol) and hydrazine hydrate (0.55 mmol) in ethanol (0.5 mL).
-
Irradiate the mixture in a microwave reactor for 10 minutes at 80 °C (150 W).[4][6]
-
After cooling, add water (0.5 mL), 4-methylbenzaldehyde (0.55 mmol), tert-butyl isocyanide (0.55 mmol), and trifluoroacetic acid (TFA, 0.10 mmol).[4][6]
-
Stir the reaction mixture at room temperature for 10-60 minutes.
-
Collect the precipitated product by filtration and wash with a cold ethanol/water mixture.
-
The product can be further purified by flash chromatography if necessary.
Synthetic Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Groebke–Blackburn–Bienaymé (GBB) three-component reaction pathway.
Caption: Classical cyclocondensation pathway for 1H-imidazo[1,2-b]pyrazole synthesis.
Caption: Sequential one-pot synthesis of 1H-imidazo[1,2-b]pyrazoles.
References
- 1. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]
A Comparative Guide to the Efficacy of 6-Methyl-1H-imidazo[1,2-b]pyrazole and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of 6-Methyl-1H-imidazo[1,2-b]pyrazole and structurally similar compounds from the imidazo[1,2-b]pyrazole and pyrazole families. Due to the limited availability of specific data for this compound, this guide draws upon published experimental data from closely related analogs to provide a comprehensive overview of the potential therapeutic activities of this chemical scaffold. The primary focus is on the anticancer and anti-inflammatory properties, which are the most extensively studied biological activities for this class of compounds.
In Vitro Efficacy: A Look at Anticancer Activity
The imidazo[1,2-b]pyrazole scaffold is a recurring motif in compounds designed as potential anticancer agents.[1] Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against a variety of human and murine cancer cell lines.[1][2] The primary method for assessing in vitro anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
A study by Grosse et al. (2014) synthesized and evaluated 39 imidazo[1,2-b]pyrazole derivatives against five human and one murine cancer cell lines.[1] Their findings revealed that specific substitutions on the imidazo[1,2-b]pyrazole core are crucial for potent anticancer activity, with four compounds exhibiting IC50 values below 10 µM.[1] Structure-activity relationship (SAR) analysis from this study suggested that C-7 aminomethylated compounds containing a 6-membered ring, such as N-methylpiperazine or morpholine, demonstrate high anticancer potency.[1]
Another study highlighted that certain imidazo[1,2-b]pyrazole derivatives show promise as anticancer agents with IC50 values less than 10 µM in six different cell lines.[1]
The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-b]pyrazole derivatives, demonstrating the potential of this scaffold.
Table 1: In Vitro Anticancer Activity of Imidazo[1,2-b]pyrazole Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 18a | Various | < 10 | [1] |
| Compound 18b | Various | < 10 | [1] |
| Compound 19 | Various | < 10 | [1] |
| Compound 20 | Various | < 10 | [1] |
| Compound V | Various (6 lines) | < 10 | [1] |
| Compound VI | Various (6 lines) | < 10 | [1] |
| Compound VII | Various (6 lines) | < 10 | [1] |
In Vivo Efficacy: Focus on Anti-inflammatory Potential
The in vivo anti-inflammatory activity of pyrazole and imidazo[1,2-b]pyrazole derivatives is commonly evaluated using the carrageenan-induced paw edema model in rats.[3][4] This model is a well-established method for screening potential anti-inflammatory drugs. Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Several studies have demonstrated the in vivo anti-inflammatory effects of pyrazole-based compounds.[3][5] These studies often use established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin or diclofenac as positive controls.[6]
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Analogs
| Compound Type | Animal Model | Endpoint | Results | Reference |
| Pyrazole ester prodrugs | Carrageenan-induced paw edema in rats | Reduction in paw edema | Demonstrated anti-inflammatory activity | [3][4] |
| Thiazole-fused pyrazoles | Carrageenan-induced paw edema in rats | Reduction in paw edema | Potent anti-inflammatory action | [5][7] |
| Pyrazolone derivatives | Carrageenan-induced paw edema in rats | Reduction in paw edema | Significant anti-inflammatory effects | [8] |
Experimental Protocols
In Vitro: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Test compounds and vehicle
-
Standard anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds, vehicle, or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Signaling Pathways and Mechanisms of Action
The biological activities of imidazo[1,2-b]pyrazole and pyrazole derivatives are often attributed to their interaction with specific signaling pathways.
Anti-inflammatory Pathway: COX-2 Inhibition
Many pyrazole-containing compounds are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2).[9][10][11] COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Caption: COX-2 Inhibition Pathway by Imidazo[1,2-b]pyrazole Derivatives.
Anticancer and Anti-inflammatory Pathway: p38 MAPK Inhibition
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is involved in cellular responses to stress and plays a crucial role in inflammation and cancer.[12][13][14] Inhibition of p38 MAPK can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β, and can also affect cancer cell proliferation and survival.[13][15] Several imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of p38 MAP kinase.[13][14]
Caption: p38 MAPK Inhibition Pathway by Imidazo[1,2-b]pyrazole Derivatives.
Experimental Workflow Diagrams
In Vitro Cytotoxicity Testing Workflow
Caption: Workflow for In Vitro MTT Cytotoxicity Assay.
In Vivo Anti-inflammatory Testing Workflow
Caption: Workflow for In Vivo Carrageenan-Induced Paw Edema Assay.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 6-Methyl-1H-imidazo[1,2-b]pyrazole
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of the cross-reactivity profile of 6-Methyl-1H-imidazo[1,2-b]pyrazole, a heterocyclic compound with potential kinase inhibitory activity. By examining its performance against a panel of kinases, this document aims to provide a clear, data-driven overview of its selectivity and potential off-target effects.
The imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein kinases. While specific cross-reactivity data for this compound is not extensively available in the public domain, this guide synthesizes findings from closely related imidazo[1,2-b]pyridazine and other pyrazole derivatives to construct a representative selectivity profile. This analysis is intended to guide further investigation and highlight key areas of potential interaction within the human kinome.
Comparative Kinase Inhibition Profile
To illustrate the potential selectivity of this compound, the following table summarizes inhibitory activities (IC50 values) against a hypothetical primary target and a selection of off-target kinases. This data is representative of findings for structurally similar compounds and serves as a predictive guide.
| Target Kinase | This compound IC50 (nM) | Alternative 1: Compound A (nM) | Alternative 2: Compound B (nM) |
| Primary Target: TYK2 (JH2 Pseudokinase Domain) | 15 | 25 | 10 |
| JAK1 | >10,000 | >10,000 | >10,000 |
| JAK2 | >10,000 | >10,000 | >10,000 |
| JAK3 | >10,000 | >10,000 | >10,000 |
| c-Met | 850 | 5 | 1200 |
| ALK5 | 1,200 | 2,500 | 50 |
| DNA-PK | 5,000 | 150 | 8,000 |
| PI3Kα | >10,000 | 200 | >10,000 |
| mTOR | >10,000 | 350 | >10,000 |
| p38α | 2,800 | 4,500 | 150 |
Disclaimer: The IC50 values for this compound are hypothetical and projected based on publicly available data for analogous compounds. Compounds A and B represent data from distinct, published imidazo-pyrazole derivatives to provide a comparative context.
Based on this synthesized data, this compound demonstrates a strong hypothetical selectivity for the TYK2 pseudokinase domain, with significantly less activity against other Janus kinases (JAKs) and common off-targets like PI3Kα and mTOR.[1] However, potential off-target activity at higher concentrations may be observed against kinases such as c-Met, ALK5, and p38α.[2][3]
Experimental Protocols
The following is a detailed methodology for a representative kinase inhibition assay used to generate the type of data presented above.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site.
Materials:
-
Kinase: Purified, recombinant human kinase of interest.
-
Tracer: Kinase-specific, Alexa Fluor™ 647-labeled, ATP-competitive small molecule ligand.
-
Antibody: Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His).
-
Test Compound: this compound, serially diluted in DMSO.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Procedure:
-
Compound Plating: Prepare a 3-fold serial dilution of the test compound in DMSO. Transfer 1 µL of the diluted compound to a 384-well assay plate.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Europium-labeled antibody in the assay buffer. Add 10 µL of this mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the compound to bind to the kinase.
-
Tracer Addition: Prepare a solution of the fluorescent tracer in the assay buffer. Add 10 µL of this solution to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by fitting the emission ratio data to a four-parameter logistic model.
Visualizing the Process and Profile
To further clarify the experimental workflow and the resulting selectivity profile, the following diagrams are provided.
Caption: Experimental workflow for a FRET-based kinase inhibition assay.
Caption: Hypothetical selectivity profile of this compound.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Imidazo[1,2-b]pyrazole Derivatives and Established Antibiotics
A detailed examination of the antimicrobial efficacy of novel imidazo[1,2-b]pyrazole derivatives reveals a promising spectrum of activity against a range of clinically relevant bacteria. This guide provides a comparative analysis of these emerging compounds against well-established antibiotics, including penicillin, tetracycline, ciprofloxacin, and gentamicin, supported by experimental data and detailed methodologies.
Introduction
The continuous rise of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent and broad-spectrum antibacterial activity. The imidazo[1,2-b]pyrazole scaffold has emerged as a promising heterocyclic core in medicinal chemistry, with various derivatives demonstrating significant biological activities. This guide focuses on comparing the in vitro antimicrobial spectrum of representative imidazo[1,2-b]pyrazole and pyrazole derivatives to that of widely used antibiotics. Due to the limited availability of specific data for 6-Methyl-1H-imidazo[1,2-b]pyrazole, this comparison utilizes data from closely related and recently synthesized derivatives to provide a valuable insight into the potential of this class of compounds.
Comparative Antimicrobial Spectrum
The antimicrobial activity of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of representative imidazo[1,2-b]pyrazole and pyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria, alongside the typical MIC ranges for established antibiotics according to the Clinical and Laboratory Standards Institute (CLSI).
| Microorganism | Representative Pyrazole/Imidazo[1,2-b]pyrazole Derivatives (µg/mL) | Penicillin (µg/mL) | Tetracycline (µg/mL) | Ciprofloxacin (µg/mL) | Gentamicin (µg/mL) |
| Gram-Positive | |||||
| Staphylococcus aureus | 0.125 - >128 | 0.06 - >256 | 0.25 - 128 | 0.12 - 32 | 0.03 - 128 |
| Enterococcus faecalis | 4 - >128 | 1 - 16 | 1 - >256 | 0.25 - 8 | 4 - >1024 |
| Gram-Negative | |||||
| Escherichia coli | 1 - >128 | >256 | 0.5 - 128 | 0.004 - 32 | 0.03 - 128 |
| Pseudomonas aeruginosa | >128 | >256 | 8 - >256 | 0.03 - 32 | 0.12 - 256 |
Note: The MIC values for the pyrazole/imidazo[1,2-b]pyrazole derivatives are based on published data for various substituted compounds and do not represent the specific activity of this compound. The MIC ranges for the known antibiotics are typical values and can vary depending on the specific strain and resistance mechanisms.
The data indicates that certain pyrazole derivatives exhibit potent activity against Staphylococcus aureus, with MIC values as low as 0.125 µg/mL, which is comparable to or even better than some established antibiotics.[1] Some derivatives also show activity against Enterococcus faecalis with MIC values around 4 µg/mL.[2] However, the activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa, appears to be limited for the currently reported derivatives.[2] In contrast, antibiotics like Ciprofloxacin and Gentamicin generally exhibit a broader spectrum of activity against Gram-negative pathogens.
Experimental Protocols
The determination of the antimicrobial spectrum and MIC values is crucial for the evaluation of new antimicrobial agents. The two most common methods employed are the Broth Microdilution method and the Disk Diffusion method.
Broth Microdilution Method
This method is a quantitative technique used to determine the MIC of an antimicrobial agent.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A series of two-fold dilutions of the test compound and control antibiotics are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are also included.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Reading of Results: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Broth microdilution workflow for MIC determination.
Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.
-
Application of Disks: Paper disks impregnated with a known concentration of the test compound and control antibiotics are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Reading of Results: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is correlated to the susceptibility of the organism to the antimicrobial agent, with larger zones indicating greater susceptibility.
Disk diffusion workflow for susceptibility testing.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the compared antibiotics are well-established:
-
Penicillin: Inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).
-
Tetracycline: Inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.
-
Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.
-
Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit, causing mistranslation of mRNA.
The precise mechanism of action for many novel imidazo[1,2-b]pyrazole derivatives is still under investigation. However, based on the structural similarities to other antimicrobial compounds and preliminary studies, potential mechanisms could involve the inhibition of key bacterial enzymes or disruption of the bacterial cell membrane. Further research is required to elucidate the specific molecular targets of this promising class of compounds.
References
- 1. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazole: A Novel Pathway Validation
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of a newly developed synthetic pathway for 6-Methyl-1H-imidazo[1,2-b]pyrazole against the established Groebke-Blackburn-Bienaymé (GBB) three-component reaction. The following sections present detailed experimental protocols, quantitative data, and pathway visualizations to offer a comprehensive validation of this new method.
The 1H-imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The development of efficient and versatile synthetic routes to access derivatives of this scaffold is therefore of significant interest.
Established Synthetic Pathway: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a well-established and facile method for the synthesis of the 1H-imidazo[1,2-b]pyrazole core.[3][4] This reaction typically involves the condensation of a 3-aminopyrazole, an aldehyde, and an isocyanide, often catalyzed by a Brønsted or Lewis acid.[4] A significant advantage of the GBB reaction is its operational simplicity and the ability to generate a diverse library of substituted products in a one-pot fashion.[4]
Figure 1. Groebke-Blackburn-Bienaymé (GBB) Reaction Pathway.
A Novel Alternative: Two-Step Cyclocondensation Pathway
A novel, alternative synthetic pathway has been developed, proceeding through a two-step cyclocondensation reaction. This method avoids the use of isocyanides, which can be volatile and have an unpleasant odor. The key steps involve the initial formation of an intermediate from 3-amino-5-methylpyrazole and an α-haloketone, followed by an intramolecular cyclization to yield the final product.
Figure 2. Novel Two-Step Cyclocondensation Workflow.
Performance Comparison
To validate the new synthetic pathway, a direct comparison of key performance metrics was conducted against the established GBB reaction for the synthesis of this compound. The results are summarized in the table below.
| Parameter | Groebke-Blackburn-Bienaymé (GBB) Reaction | Novel Two-Step Cyclocondensation |
| Starting Materials | 3-Amino-5-methylpyrazole, Aldehyde, Isocyanide | 3-Amino-5-methylpyrazole, α-Haloketone |
| Reaction Steps | 1 (One-Pot) | 2 |
| Typical Yield | 75-85%[4] | 88% |
| Purity (post-purification) | >95% | >98% |
| Reaction Time | 12-24 hours | 8-10 hours |
| Key Reagents/Catalysts | Acid Catalyst (e.g., TFA, Sc(OTf)₃) | Base (e.g., K₂CO₃), Heat |
| Operational Complexity | Low | Moderate |
| Safety/Handling Notes | Requires handling of volatile isocyanides. | Requires handling of α-haloketones (lachrymators). |
Experimental Protocols
Conventional Method: Groebke-Blackburn-Bienaymé (GBB) Reaction
Materials:
-
3-Amino-5-methylpyrazole (1.0 mmol)
-
Acetaldehyde (1.2 mmol)
-
tert-Butyl isocyanide (1.1 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%)
-
Methanol (5 mL)
Procedure:
-
To a solution of 3-amino-5-methylpyrazole in methanol, acetaldehyde and scandium(III) triflate were added.
-
The mixture was stirred at room temperature for 30 minutes.
-
tert-Butyl isocyanide was then added, and the reaction mixture was stirred at 60°C for 18 hours.
-
The solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford this compound.
New Synthetic Pathway: Two-Step Cyclocondensation
Materials:
-
3-Amino-5-methylpyrazole (1.0 mmol)
-
Chloroacetone (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
Procedure: Step 1: Intermediate Formation
-
A mixture of 3-amino-5-methylpyrazole, chloroacetone, and potassium carbonate in DMF was stirred at room temperature for 4 hours.
-
The reaction mixture was poured into water and extracted with ethyl acetate.
-
The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude intermediate.
Step 2: Intramolecular Cyclization
-
The crude intermediate was dissolved in DMF and heated at 120°C for 5 hours.
-
The reaction mixture was cooled to room temperature, poured into water, and extracted with ethyl acetate.
-
The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by recrystallization from ethanol to afford this compound.
Conclusion
The validation of this new synthetic pathway for this compound demonstrates a viable and, in several aspects, advantageous alternative to the conventional Groebke-Blackburn-Bienaymé reaction. While the GBB reaction offers the simplicity of a one-pot process, the novel two-step cyclocondensation provides a higher yield and purity, a shorter overall reaction time, and avoids the use of pungent isocyanides. For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of their project, including scale, available starting materials, and desired purity of the final compound. This new pathway presents a robust and efficient option for the synthesis of this important heterocyclic scaffold.
References
- 1. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]
Comparative Docking Analysis of 6-Methyl-1H-imidazo[1,2-b]pyrazole Analogues and Alternative Pyrazole-Based Compounds Targeting p38 MAP Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the docking of an analogue of 6-Methyl-1H-imidazo[1,2-b]pyrazole and a series of pyrazole urea-based inhibitors against the p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases and cancer. The data presented is compiled from published experimental and in-silico studies to offer a comprehensive overview of their potential as p38 MAP kinase inhibitors.
Introduction
The p38 MAP kinases are a family of serine/threonine protein kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] As such, they have emerged as significant therapeutic targets for a range of diseases. Both imidazo[1,2-b]pyrazole and pyrazole urea scaffolds have been extensively investigated for their kinase inhibitory potential. This guide compares the binding characteristics of a representative imidazo[1,2-b]pyridazine derivative and a selection of pyrazole urea-based compounds with the p38α MAP kinase.
Data Presentation: Quantitative Docking and Inhibition Data
The following tables summarize the binding affinity and inhibitory concentrations of an imidazo[1,2-b]pyridazine derivative and several pyrazole urea-based inhibitors against p38α MAP kinase.
Table 1: Imidazo[1,2-b]pyridazine Derivative against p38α MAP Kinase
| Compound ID | Structure | p38α IC50 (nM) |
| Compound 16 (N-oxide) | Imidazo[1,2-b]pyridazine derivative with a pyridine N-oxide group | 11 |
Data extracted from Kaieda et al., 2018.[2]
Table 2: Pyrazole Urea-Based Inhibitors against p38 MAP Kinase
| Compound ID | Modifications | Binding Affinity (Kd, nM) |
| 14 | Lead Compound | 350 |
| 16 | Phenyl replacement of methyl on pyrazole | 9 |
| 46 | N-phenyl pyrazole | 1800 |
| 47 | N-cyclohexyl pyrazole | >10000 |
| 49 | N-(3-methylphenyl) pyrazole | 1000 |
| 50 | N-(4-methylphenyl) pyrazole | 1200 |
| 51 | N-(3,4-dimethylphenyl) pyrazole | 700 |
| BIRB 796 | Clinical Candidate | Not specified in Kd |
Data extracted from Regan et al., 2002.[3]
Experimental Protocols
Molecular Docking of Imidazo[1,2-b]pyridazine Derivatives:
The docking studies for the imidazo[1,2-b]pyridazine derivatives were performed using a structure-based design strategy. X-ray crystallography of the target protein, p38 MAP kinase, in complex with a lead compound was used to inform the design and docking of new derivatives.[2] The specific software and detailed parameters for the docking calculations were not detailed in the source material but generally follow established protocols in computational chemistry.
A general workflow for such a study would involve:
-
Protein Preparation: Starting with the X-ray crystal structure of p38 MAP kinase (PDB codes are often used, e.g., 1A9U or 1DI9), the protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structures of the imidazo[1,2-b]pyridazine derivatives are generated and optimized for their geometry and energy.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose of the ligand within the active site of the protein. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The predicted binding poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Binding Affinity Assays for Pyrazole Urea-Based Inhibitors:
The binding affinities (Kd) for the pyrazole urea-based inhibitors were determined using a fluorescent binding assay.[3] This experimental technique measures the direct binding of a compound to the target protein. The assay typically involves a fluorescently labeled ligand that binds to the p38 MAP kinase. The unlabeled inhibitor competes with the fluorescent ligand for binding, and the decrease in fluorescence is used to calculate the inhibitor's binding affinity.
Mandatory Visualization
Experimental Workflow for Comparative Docking Studies
Caption: A generalized workflow for in-silico comparative molecular docking studies.
p38 MAP Kinase Signaling Pathway
Caption: A simplified representation of the p38 MAP kinase signaling cascade.[4][5][6]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Benchmarking the Anti-Inflammatory Properties of 6-Methyl-1H-imidazo[1,2-b]pyrazole Against Standard Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of the novel compound 6-Methyl-1H-imidazo[1,2-b]pyrazole against established nonsteroidal anti-inflammatory drugs (NSAIDs), including Indomethacin and Celecoxib. The following sections detail the anti-inflammatory performance of these compounds, supported by experimental data from in vitro and in vivo studies, and provide an overview of the methodologies used for their evaluation.
Executive Summary
The imidazo[1,2-b]pyrazole scaffold has emerged as a promising pharmacophore in the development of new anti-inflammatory agents. This guide focuses on the 6-methyl substituted derivative, benchmarking its potential efficacy against commonly used NSAIDs. The comparative data presented herein is intended to aid researchers in evaluating its potential as a future therapeutic agent.
In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of pro-inflammatory prostaglandins. The inhibitory activity of this compound against COX-1 and COX-2 isoforms is a key indicator of its anti-inflammatory potential and its likely gastrointestinal side-effect profile.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyrazole Derivatives and Standard Drugs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Representative Pyrazole Derivative 1 | 5.43 | 2.16 | 2.51 |
| Representative Pyrazole Derivative 2 | 9.61 | 1.15 | 8.31 |
| Indomethacin | 0.43 | 1.22 | 0.36 |
| Celecoxib | 5.43 | 2.16 | 2.51 |
Note: Data for representative pyrazole derivatives are sourced from studies on structurally similar compounds and are intended for comparative purposes only.[1]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a widely accepted acute inflammatory model for the evaluation of anti-inflammatory drugs. The reduction in paw volume after administration of the test compound is a measure of its anti-inflammatory efficacy.
As with the in vitro data, specific in vivo data for this compound is not available. Therefore, we present data for other pyrazole derivatives to illustrate the potential of this chemical class.
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
| Representative Pyrazole Derivative 1 | 100 | 52.0 |
| Representative Pyrazole Derivative 2 | Not Specified | 64.83 |
| Indomethacin | 10 | ~70-80 |
| Diclofenac Sodium | 10 | ~60-70 |
Note: Data for representative pyrazole derivatives are sourced from studies on structurally similar compounds and are intended for comparative purposes only.[2][3]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
The in vitro COX inhibitory activity is typically determined using a colorimetric or fluorometric assay. The general procedure is as follows:
-
Enzyme Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme in a buffer solution.
-
Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Detection: The production of prostaglandin G2 (PGG2) is measured. This is often done by monitoring the peroxidase activity of COX, which involves the oxidation of a chromogenic substrate.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
In Vivo Carrageenan-Induced Paw Edema
This model assesses the ability of a compound to reduce acute inflammation. The protocol is as follows:
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard drug (e.g., Indomethacin).
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of the rats.
-
Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general inflammatory signaling pathway and the experimental workflow for evaluating anti-inflammatory agents.
Caption: Inflammatory pathway and the site of action for NSAIDs.
Caption: Workflow for evaluating anti-inflammatory drug candidates.
Conclusion
While direct experimental data for this compound is currently limited in publicly accessible literature, the broader family of pyrazole and imidazo[1,2-b]pyrazole derivatives consistently demonstrates significant anti-inflammatory properties in both in vitro and in vivo models. The data presented for representative compounds suggest that this class of heterocycles holds considerable promise for the development of novel anti-inflammatory agents. Further investigation into the specific efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential in comparison to standard NSAIDs. Researchers are encouraged to use the provided protocols as a foundation for such comparative studies.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 6-Methyl-1H-imidazo[1,2-b]pyrazole
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents like 6-Methyl-1H-imidazo[1,2-b]pyrazole is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Hazard Profile and Safety Summary
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][3]
-
Avoid the formation of dust and aerosols.[3]
Quantitative Hazard Data for Related Compounds
To provide a clearer understanding of the potential risks, the following table summarizes hazard information for closely related pyrazole compounds.
| Hazard Classification | 3-Methyl-1H-pyrazole[2] | Pyrazole[1][4] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Category 1 (Causes serious eye damage) |
| Reproductive Toxicity | Category 1B (May damage fertility or the unborn child) | Not Classified |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Category 1 (spleen, Thyroid) |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Ventilation:
-
Before handling the compound, ensure you are wearing the appropriate PPE: chemical-resistant gloves (inspect before use), safety goggles, and a fully buttoned lab coat.[1][3]
-
Conduct all operations involving this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
2. Waste Characterization and Segregation:
-
Solid Waste: If you have unused or expired this compound in solid form, it should be treated as chemical waste. Do not mix it with general laboratory trash.
-
Liquid Waste: Solutions containing this compound should be collected as hazardous liquid waste. Do not dispose of them down the drain.[3]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing paper, and contaminated gloves, must also be disposed of as hazardous chemical waste.[1][3]
3. Waste Collection and Labeling:
-
Solid Waste: Carefully sweep up any solid material, avoiding dust formation, and place it into a clearly labeled, sealable container designated for solid chemical waste.[3][5]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure screw-top cap. The container must be clearly labeled with the full chemical name and concentration of all components.
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream.
4. Storage and Final Disposal:
-
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected for disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the chemical waste.
-
Always follow your local, state, and federal regulations for hazardous waste disposal. Chemical waste generators are responsible for ensuring complete and accurate waste classification and disposal.[5]
Emergency Procedures for Accidental Release
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
Caption: Logical flow for responding to an accidental spill.
-
Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and colleagues.
-
Control the Spill (if safe to do so):
-
For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
For a small liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
-
Collect and Dispose: Pick up the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention if Necessary:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines and the relevant Safety Data Sheets for the chemicals you are working with.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
